3-Ethynyl-2,6-dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-4-7-5-6-8(11-2)10-9(7)12-3/h1,5-6H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWVTXQFUJCCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 3-ethynyl-2,6-dimethoxypyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. This guide includes detailed experimental protocols, tabulated quantitative data based on analogous reactions, and visualizations of the synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust and well-established two-step sequence. The first step involves the palladium- and copper-catalyzed Sonogashira coupling of commercially available 3-bromo-2,6-dimethoxypyridine with trimethylsilylacetylene. This introduces the protected ethynyl group at the 3-position of the pyridine ring. The subsequent step is the removal of the trimethylsilyl (TMS) protecting group under basic conditions to yield the desired terminal alkyne.
Experimental Protocols
Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine via Sonogashira Coupling
This procedure details the palladium- and copper-catalyzed cross-coupling of 3-bromo-2,6-dimethoxypyridine with trimethylsilylacetylene.
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2,6-dimethoxypyridine (1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with the inert atmosphere three times.
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (3.0 eq).
-
To the stirring mixture, add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine as a solid.
Step 2: Synthesis of this compound via Deprotection
This procedure describes the removal of the trimethylsilyl group to yield the terminal alkyne.
Materials:
-
3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or a short silica gel plug if necessary.
Quantitative Data
The following tables summarize the typical quantities of reagents and expected yields for the synthesis of this compound, based on a representative scale.
Table 1: Reagents for Sonogashira Coupling
| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (for 1g of starting material) |
| 3-Bromo-2,6-dimethoxypyridine | 1.0 | 218.05 | 1.00 g (4.59 mmol) |
| Trimethylsilylacetylene | 1.5 | 98.22 | 0.68 g (0.98 mL, 6.89 mmol) |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 | 701.90 | 97 mg (0.14 mmol) |
| Copper(I) iodide | 0.06 | 190.45 | 52 mg (0.28 mmol) |
| Triphenylphosphine | 0.06 | 262.29 | 72 mg (0.28 mmol) |
| Triethylamine | 3.0 | 101.19 | 1.39 g (1.92 mL, 13.77 mmol) |
| Tetrahydrofuran | - | - | 20 mL |
Table 2: Reagents for Deprotection
| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (assuming 100% yield from Step 1) |
| 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine | 1.0 | 221.34 | 1.01 g (4.59 mmol) |
| Potassium carbonate | 2.0 | 138.21 | 1.27 g (9.18 mmol) |
| Methanol | - | - | 20 mL |
Table 3: Expected Yields
| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) |
| 1: Sonogashira Coupling | 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine | 1.01 | 75 - 90% |
| 2: Deprotection | This compound | 0.68 | 90 - 98% |
| Overall Yield | This compound | 0.68 | 68 - 88% |
Safety Considerations
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Trimethylsilylacetylene: This is a flammable liquid.
-
Solvents: THF, methanol, and dichloromethane are flammable and/or toxic. Handle with appropriate safety precautions.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.
An In-depth Technical Guide to the Chemical Properties of 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic pathway, and potential research applications of the novel compound 3-Ethynyl-2,6-dimethoxypyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related substituted pyridines for applications in medicinal chemistry and materials science.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development, with the pyridine scaffold appearing in numerous approved pharmaceuticals. The unique electronic and steric properties imparted by various substituents allow for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and safety. The introduction of an ethynyl group, in particular, offers a versatile handle for further chemical modification through reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling, enabling the construction of complex molecular architectures.
This whitepaper focuses on the chemical characteristics of this compound, a compound for which there is a notable absence of published experimental data. By examining the properties of its constituent functional groups and related molecules, we can construct a detailed predictive profile to guide future research endeavors.
Predicted Chemical and Physical Properties
The chemical and physical properties of this compound have been estimated based on the known properties of 2,6-dimethoxypyridine and various ethynylpyridine isomers. These predicted values provide a useful baseline for experimental design and characterization.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Colorless to pale yellow solid or oil | Based on the appearance of 2,6-dimethoxypyridine (liquid) and 3-ethynylpyridine (solid). |
| Boiling Point | > 200 °C | Expected to be higher than 2,6-dimethoxypyridine (178-180 °C) due to the increased molecular weight and polarity of the ethynyl group. |
| Melting Point | 40-60 °C | Estimated based on the melting point of 3-ethynylpyridine (39-40 °C)[1][2][3]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | Based on the general solubility of substituted pyridines. |
| pKa (of pyridinium ion) | ~3-4 | The electron-donating methoxy groups will increase the basicity compared to pyridine (pKa ~5.2), but the electron-withdrawing ethynyl group will decrease it. |
Proposed Synthetic Pathway
The most plausible and efficient synthetic route to this compound is via a Sonogashira coupling reaction. This well-established palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
The proposed two-step synthesis starts from the commercially available 2,6-dimethoxypyridine.
Logical Flow of the Proposed Synthesis
References
In-depth Technical Guide: 3-Ethynyl-2,6-dimethoxypyridine
This guide, therefore, addresses the core chemical structure by providing data on closely related analogs and the constituent functional groups to offer a predictive overview for researchers, scientists, and drug development professionals. The information presented is based on available data for similar compounds and general chemical principles.
Physicochemical Properties of Related Compounds
To provide context, the following table summarizes key physicochemical properties of structurally similar pyridine derivatives. These compounds share either the ethynylpyridine core or the dimethoxypyridine scaffold, which can help in estimating the properties of the target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,6-Dimethoxypyridine | 6231-18-1 | C₇H₉NO₂ | 139.15 | 178-180 |
| 3-Ethynylpyridine | 2510-23-8 | C₇H₅N | 103.12 | 83-84 (at 30 mmHg) |
| 3-Acetyl-2,6-dimethoxypyridine | 870703-62-1 | C₉H₁₁NO₃ | 181.19 | Not available |
| 4-Ethynyl-2,6-dimethylpyridine | 86520-95-8 | C₉H₉N | 131.17 | Not available |
Predicted Reactivity and Synthetic Approaches
The chemical behavior of 3-Ethynyl-2,6-dimethoxypyridine can be inferred from its functional groups: the pyridine ring, the two methoxy groups, and the ethynyl group.
-
Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, particularly with the activating effect of the electron-donating methoxy groups.
-
Methoxy Groups: These are electron-donating groups that activate the pyridine ring towards electrophilic substitution (if conditions allow) and influence the regioselectivity of reactions.
-
Ethynyl Group: This functional group is highly versatile and can participate in a variety of reactions, including:
-
Sonogashira Coupling: A common method for forming carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. This would be a primary method for synthesizing derivatives of the target compound.
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a valuable reaction in drug discovery and bioconjugation.
-
Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, would yield an acetyl group.
-
Reduction: The alkyne can be partially reduced to a cis-alkene using Lindlar's catalyst or fully reduced to an alkane with catalytic hydrogenation.
-
A plausible synthetic route to this compound would likely involve the Sonogashira coupling of a protected alkyne (like trimethylsilylacetylene) with a halogenated 2,6-dimethoxypyridine precursor, such as 3-bromo-2,6-dimethoxypyridine, followed by deprotection.
Potential Applications in Research and Drug Discovery
Pyridine and alkyne moieties are prevalent in medicinal chemistry, suggesting that this compound could serve as a valuable building block.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ethynyl group can be used to form covalent bonds with cysteine residues in the active sites of certain kinases or to extend into hydrophobic pockets to enhance binding affinity.
-
Probes for Chemical Biology: The terminal alkyne allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. This would enable the use of the molecule as a probe to identify its biological targets.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening campaigns to identify initial hits that bind to a protein of interest.
The logical workflow for utilizing this compound in a drug discovery context is outlined below.
Experimental Protocols
As no specific experimental data for this compound has been found, this section provides a general protocol for a Sonogashira coupling, which would be a key experiment in its synthesis and derivatization.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 3-bromo-2,6-dimethoxypyridine, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).
-
Solvent and Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and the specific catalyst, base, solvent, and temperature may require optimization for the specific substrates.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-Ethynyl-2,6-dimethoxypyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route and details the analytical methodologies crucial for confirming its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized to facilitate understanding.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this proposed synthesis, 3-bromo-2,6-dimethoxypyridine would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. Subsequent deprotection of the silyl group would yield the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.70 | d | ~8.0 | H-4 |
| ~6.40 | d | ~8.0 | H-5 |
| ~4.05 | s | - | 2 x OCH₃ |
| ~3.10 | s | - | C≡C-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-2, C-6 |
| ~142.0 | C-4 |
| ~105.0 | C-5 |
| ~100.0 | C-3 |
| ~83.0 | -C≡CH |
| ~79.0 | -C≡CH |
| ~54.0 | 2 x OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~2100 | Sharp, Weak | C≡C stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1280, ~1030 | Strong | C-O stretching (asymmetric and symmetric) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| [M]+ | Molecular Ion |
| [M-CH₃]+ | Loss of a methyl group |
| [M-OCH₃]+ | Loss of a methoxy group |
| [M-C₂H]+ | Loss of the ethynyl group |
Experimental Protocols
General Procedure for Sonogashira Coupling
To a solution of 3-bromo-2,6-dimethoxypyridine in a suitable solvent (e.g., tetrahydrofuran or dioxane) are added trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred at room temperature or gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
Deprotection of the Trimethylsilyl Group
The purified silyl-protected intermediate is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to determine the exact mass and confirm the elemental composition of the molecule.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Logical workflow for the structure elucidation of the target compound.
Technical Guide: Spectroscopic and Synthetic Profile of 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic route for the novel compound 3-Ethynyl-2,6-dimethoxypyridine. Due to the absence of published experimental data for this specific molecule, this guide leverages computational prediction tools and established synthetic methodologies to serve as a valuable resource for researchers interested in its synthesis and characterization. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a detailed experimental protocol for its synthesis via Sonogashira coupling, and a generalized workflow for the synthesis and characterization of novel compounds.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational predictions provide a reasonable estimation of the key spectroscopic features of this compound. The following data was generated using a combination of freely available online prediction tools.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The pyridyl protons are expected to appear as doublets due to coupling, and the methoxy groups as singlets. The ethynyl proton is also predicted to be a singlet.
Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d | 1H | H-4 |
| ~6.45 | d | 1H | H-5 |
| ~4.05 | s | 6H | 2 x -OCH₃ |
| ~3.40 | s | 1H | Ethynyl-H |
Note: Predicted values can vary between different software. These values represent an approximate expectation.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2. The pyridine ring carbons, methoxy carbons, and the two ethynyl carbons are all expected to be distinguishable.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
| Chemical Shift (ppm) | Assignment |
| ~163.5 | C-2, C-6 |
| ~142.0 | C-4 |
| ~108.0 | C-5 |
| ~105.0 | C-3 |
| ~83.0 | Ethynyl C (quaternary) |
| ~80.0 | Ethynyl C-H |
| ~53.5 | -OCH₃ |
Note: Predicted values are estimates and should be confirmed by experimental data.
Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum of this compound is expected to show characteristic peaks for its functional groups as detailed in Table 3.
Table 3. Predicted IR Absorption Frequencies for this compound.
| Frequency (cm⁻¹) | Functional Group | Vibration |
| ~3300 | ≡C-H | Stretching |
| ~2950-2850 | C-H (methoxy) | Stretching |
| ~2110 | C≡C | Stretching |
| ~1600, ~1470 | C=C, C=N | Aromatic ring stretching |
| ~1250, ~1050 | C-O | Stretching |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum for this compound (C₉H₉NO₂) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4. Predicted m/z Values for this compound.
| m/z | Ion |
| 163.06 | [M]⁺ |
| 148.04 | [M-CH₃]⁺ |
| 120.04 | [M-CH₃-CO]⁺ |
Proposed Synthetic Protocol
A highly plausible method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. The proposed starting material is 3-bromo-2,6-dimethoxypyridine.
Reaction Scheme
Detailed Experimental Procedure
-
Sonogashira Coupling: To a solution of 3-bromo-2,6-dimethoxypyridine (1.0 eq) in triethylamine (Et₃N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq). The mixture is degassed with argon for 15 minutes. Ethynyltrimethylsilane (1.2 eq) is then added, and the reaction mixture is stirred at 70°C under an argon atmosphere for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Deprotection: The purified silyl-protected product is dissolved in methanol, and potassium carbonate (K₂CO₃) (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours.
-
Final Work-up and Purification: The methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.
General Experimental Workflow
The synthesis and characterization of a novel compound like this compound follows a logical workflow to ensure purity and confirm its structure.
Caption: General workflow for the synthesis and characterization of a novel organic compound.
Signaling Pathways and Biological Activity
There is currently no published information regarding the biological activity or signaling pathway interactions of this compound. The pyridine scaffold is a common motif in many biologically active compounds, and the ethynyl group can act as a reactive handle or a pharmacophore. Therefore, this compound could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a building block in medicinal chemistry.
Caption: A logical workflow for investigating the potential biological activity of a novel compound.
Disclaimer
The spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. The proposed synthetic protocol is based on established chemical reactions but may require optimization. This document is intended for informational purposes for qualified researchers and should not be considered a substitute for rigorous experimental validation.
An In-depth Technical Guide to the Reactivity and Stability of 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and stability of 3-ethynyl-2,6-dimethoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited direct studies on this specific molecule, this guide combines available data on closely related analogues and general principles of pyridine and alkyne chemistry to predict its chemical behavior. The document covers its probable synthesis, key reactivity patterns including Sonogashira coupling and cycloaddition reactions, and its expected stability under various conditions. Experimental protocols for representative reactions are provided, and key concepts are visualized using logical diagrams.
Introduction
This compound is an electron-rich heterocyclic compound featuring a pyridine core substituted with an ethynyl group at the 3-position and two methoxy groups at the 2- and 6-positions. The interplay of the electron-donating methoxy groups and the versatile reactivity of the terminal alkyne functionality makes this molecule a valuable synthon for the construction of complex molecular architectures. The pyridine nitrogen and the methoxy groups influence the electron density of the aromatic ring, thereby modulating the reactivity of the ethynyl group. This guide aims to provide a detailed understanding of these characteristics to facilitate its application in research and development.
Predicted Synthesis
While a specific, optimized synthesis for this compound is not extensively reported in the literature, its preparation can be reliably predicted to proceed via a Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
The logical precursor would be a halogenated 2,6-dimethoxypyridine, most commonly 3-bromo-2,6-dimethoxypyridine or 3-iodo-2,6-dimethoxypyridine, coupled with a protected or unprotected acetylene source.
Logical Synthesis Workflow:
Caption: Predicted synthesis of this compound via Sonogashira coupling.
Experimental Protocol: Predicted Sonogashira Coupling
This protocol is a generalized procedure based on known Sonogashira reactions for similar substrates.[3][4]
-
Reagents and Materials:
-
3-Bromo-2,6-dimethoxypyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Add ethynyltrimethylsilane dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting TMS-protected alkyne can be deprotected using a mild base such as potassium carbonate in methanol to yield this compound.
-
Purify the final product by column chromatography on silica gel.
-
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the ethynyl group, which is influenced by the electron-donating methoxy groups on the pyridine ring.
Sonogashira Coupling Reactions
As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the terminus of the ethynyl group.[1][4] This makes it a versatile building block for the synthesis of more complex molecules.
Reaction Scheme:
Caption: Sonogashira coupling with this compound.
Quantitative Data (Predicted Yields for Analogs):
| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96[3] |
| Aryl Iodides | Nanosized MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | High[4] |
| Aryl Bromides | Nanosized MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | Moderate[4] |
Cycloaddition Reactions
The ethynyl group is a good dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of new heterocyclic or carbocyclic rings.
-
[3+2] Cycloadditions (Huisgen Cycloaddition): With organic azides, this compound is expected to undergo copper or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to form triazole rings. This "click" reaction is highly efficient and regioselective.
[3+2] Cycloaddition Workflow:
Caption: [3+2] Cycloaddition of this compound with an organic azide.
-
Diels-Alder Reactions: While less reactive than in [3+2] cycloadditions, the ethynyl group can participate as a dienophile in [4+2] Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. The electron-rich nature of the pyridine ring may, however, decrease the dienophilic character of the alkyne.
Hydrohalogenation
Based on studies of other ethynylpyridines, this compound is expected to undergo hydrohalogenation. However, the position of the ethynyl group is critical. For 2-ethynylpyridines, the reaction proceeds readily due to the activation of the ethynyl group by the proximate nitrogen atom upon protonation.[5][6] In contrast, 3-ethynylpyridine has been reported to be inert under similar conditions. The electron-donating methoxy groups in this compound would likely further decrease the electrophilicity of the alkyne, making direct hydrohalogenation challenging without the use of strong acids or catalysts.
Stability Profile
The stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. The following is a predicted stability profile based on the parent 2,6-dimethoxypyridine and general chemical principles.[7]
Summary of Predicted Stability:
| Condition | Predicted Stability | Probable Degradation Pathways |
| Acidic | Moderate to Low | Protonation of the pyridine nitrogen, potential hydrolysis of methoxy groups under strong acidic conditions and elevated temperatures. |
| Basic | High | Generally stable; strong bases can deprotonate the terminal alkyne. |
| Oxidative | Moderate | The pyridine ring and methoxy groups are susceptible to strong oxidizing agents. |
| Thermal | High | The parent 2,6-dimethoxypyridine is stable under normal conditions of temperature and pressure.[7] The ethynyl group may be prone to polymerization at very high temperatures. |
| Light | Moderate | May darken upon storage, though this may not necessarily indicate a loss of purity for similar compounds. |
Logical Diagram of Stability Considerations:
Caption: Predicted stability pathways for this compound.
Detailed Stability Considerations
-
Acidic Conditions: The pyridine nitrogen is basic and will be protonated in acidic media. This can alter the electronic properties and reactivity of the molecule. Strong, hot aqueous acids could lead to the hydrolysis of the methoxy groups to the corresponding hydroxypyridine.
-
Basic Conditions: The molecule is expected to be largely stable in the presence of mild to moderate bases. Strong bases, such as organolithium reagents or sodium hydride, will deprotonate the terminal alkyne to form the corresponding acetylide, which is a key step in many of its synthetic applications.
-
Oxidative Conditions: The electron-rich pyridine ring is susceptible to oxidation by strong oxidizing agents. The methoxy groups can also be targets of oxidative cleavage. Care should be taken when using reagents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA).
-
Thermal Stability: The parent compound, 2,6-dimethoxypyridine, is reported to be stable under normal temperature and pressure.[7] It is anticipated that the ethynyl derivative will also possess good thermal stability, although the possibility of polymerization of the alkyne at very high temperatures should be considered.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its reactivity is centered around the synthetically malleable ethynyl group, which can readily participate in cornerstone reactions such as Sonogashira couplings and cycloadditions. The 2,6-dimethoxy substitution pattern enhances the electron density of the pyridine ring, which influences the reactivity of the alkyne and the basicity of the nitrogen atom. While direct experimental data for this specific molecule is scarce, this guide provides a robust, predictive framework for its synthesis, reactivity, and stability based on well-established chemical principles and data from closely related analogues. This information should empower researchers to effectively utilize this compound in the design and synthesis of novel molecules for a range of applications.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Starting Materials for the Synthesis of 3-Ethynyl-2,6-dimethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential starting materials and synthetic methodologies for the preparation of 3-ethynyl-2,6-dimethoxypyridine, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, details the necessary precursors, and provides experimental protocols for key transformations.
Introduction
This compound is a substituted pyridine derivative featuring a reactive ethynyl group. This functionality allows for its participation in a variety of coupling reactions, most notably the Sonogashira coupling, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The dimethoxy-substituted pyridine core is a common scaffold in pharmacologically active compounds.
The principal and most direct method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Core Synthetic Strategy: Sonogashira Coupling
The Sonogashira reaction is the cornerstone for the synthesis of this compound. The general scheme involves the coupling of a 3-halo-2,6-dimethoxypyridine with a suitable acetylene source.
A trimethylsilyl (TMS) protected alkyne, such as ethynyltrimethylsilane (TMSA), is commonly employed. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. The TMS group is then removed in a subsequent deprotection step to yield the terminal alkyne.
The overall synthetic workflow can be visualized as follows:
Starting Materials and Reagents
A successful synthesis of this compound hinges on the quality and availability of the starting materials and reagents. The key components are detailed in the table below.
| Compound | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dimethoxypyridine | Initial Precursor | 6231-18-1 | C₇H₉NO₂ | 139.15 |
| 3-Bromo-2,6-dimethoxypyridine | Key Precursor | 128071-83-8 | C₇H₈BrNO₂ | 218.05 |
| 3-Iodo-2,6-dimethoxypyridine | Alternative Key Precursor | 214360-56-2 | C₇H₈INO₂ | 265.05 |
| Ethynyltrimethylsilane (TMSA) | Acetylene Source | 1066-54-2 | C₅H₁₀Si | 98.22 |
| Tetrakis(triphenylphosphine)palladium(0) | Palladium Catalyst | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 |
| Dichlorobis(triphenylphosphine)palladium(II) | Palladium Catalyst Precursor | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 |
| Copper(I) Iodide | Co-catalyst | 7681-65-4 | CuI | 190.45 |
| Triethylamine | Base and Solvent | 121-44-8 | C₆H₁₅N | 101.19 |
| Potassium Carbonate | Deprotection Reagent | 584-08-7 | K₂CO₃ | 138.21 |
Experimental Protocols
Synthesis of 3-Bromo-2,6-dimethoxypyridine (Precursor)
While 3-bromo-2,6-dimethoxypyridine is commercially available, a general procedure for the bromination of 2,6-dimethoxypyridine is provided below for researchers who wish to synthesize it in-house.
Materials:
-
2,6-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dimethoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-2,6-dimethoxypyridine.
Sonogashira Coupling: Synthesis of 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine
This protocol describes the palladium/copper-catalyzed coupling of 3-bromo-2,6-dimethoxypyridine with ethynyltrimethylsilane.
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Ethynyltrimethylsilane (TMSA)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), degassed
-
Toluene, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).
-
Add degassed toluene and degassed triethylamine.
-
To the stirred mixture, add ethynyltrimethylsilane (1.5 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine.
Deprotection: Synthesis of this compound
This step involves the removal of the trimethylsilyl group to yield the final product.
Materials:
-
3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude this compound can be further purified by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields based on analogous literature procedures. Actual results may vary depending on the specific reaction conditions and scale.
| Reaction Step | Key Reagents | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Bromination | NBS | - | 0 to RT | 12-24 | 70-90 |
| Sonogashira Coupling | TMSA, PdCl₂(PPh₃)₂, CuI | Pd: 3, Cu: 6 | 70-80 | 4-8 | 60-85 |
| Deprotection | K₂CO₃ | - | RT | 1-3 | 85-98 |
Biological Context and Signaling Pathways
While the specific biological targets of this compound are not extensively characterized in publicly available literature, ethynylpyridine scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1] The ethynyl group can act as a key pharmacophore, forming important interactions within the binding site of a protein. For instance, substituted pyridines are known to be involved in pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.[2]
A hypothetical interaction of an ethynylpyridine derivative with a kinase in the MAPK pathway can be visualized as follows:
This diagram illustrates a potential mechanism where a molecule based on the this compound scaffold could inhibit a kinase such as MEK, thereby blocking downstream signaling that leads to cell proliferation. This makes such compounds attractive for investigation in oncology drug discovery programs. The development of efficient synthetic routes to this and related compounds is therefore of high importance to the research community.
References
A Theoretical Exploration of 3-Ethynyl-2,6-dimethoxypyridine: A Roadmap for Understanding its Electronic Properties
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynyl-2,6-dimethoxypyridine is a heterocyclic compound of significant interest due to the unique combination of its pyridine core, electron-donating methoxy groups, and the electron-withdrawing ethynyl substituent. This specific arrangement of functional groups is expected to give rise to a distinct electronic profile, influencing its reactivity, intermolecular interactions, and photophysical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective avenue for elucidating these properties at the molecular level. This guide details the established computational protocols and expected electronic property data based on studies of similar molecular architectures.
Data Presentation: Electronic Properties of Analogous Pyridine Derivatives
To provide a predictive baseline for the electronic properties of this compound, the following table summarizes key quantum chemical descriptors calculated for various substituted pyridine and benzene derivatives from existing literature. These values, obtained through DFT calculations, offer insights into the expected range for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), which is a critical indicator of molecular reactivity and electronic transitions.[1]
| Molecule/System | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| Pyridine | B3LYP/6-31G(d,p) | -6.77 | -0.53 | 6.24 | 2.22 | [2][3] |
| 4-Nitropyridine | Not Specified | -7.74 | -3.59 | 4.15 | 1.73 | [4] |
| 4-Chloropyridine | B3LYP/6-31+G* | Not Specified | Not Specified | Not Specified | 1.15 | [5] |
| 2,6-bis(diethylaminomethyl)pyridine | Not Specified | Not Specified | Not Specified | 5.23 | Not Specified | [4] |
| Pyridine with -C≡CH substituent | B3LYP/LanL2DZ | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Dimethoxybenzene derivative 1 | B3LYP/Def2-TZVP | -6.31 | -1.21 | 5.10 | Not Specified | [7] |
| Dimethoxybenzene derivative 2 | B3LYP/Def2-TZVP | -6.53 | -1.74 | 4.79 | Not Specified | [7] |
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | Not Specified | [8] |
| Diethyl {...}dihydropyridin-2-yl]}phosphonate | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.605 | Not Specified |
Note: "Not Specified" indicates that the data was not explicitly mentioned in the cited abstract.
Experimental Protocols: A Computational Approach
The theoretical investigation into the electronic properties of this compound would follow a well-established computational chemistry workflow. Density Functional Theory (DFT) is the most common and reliable method for such studies.[5][6][7]
1. Molecular Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). The optimization process calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.
2. Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
3. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. This includes:
- Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity.[1] The HOMO energy relates to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between them provides insight into the molecule's kinetic stability and the energy required for electronic excitation.[1]
- Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify charge transfer between orbitals and provide insights into hyperconjugative interactions.
- Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity, which influences its solubility and intermolecular forces.
4. Excited State Calculations (Optional): To understand the molecule's photophysical properties, Time-Dependent DFT (TD-DFT) calculations can be performed. These calculations can predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a theoretical study on molecular electronic properties and the conceptual relationship of key electronic descriptors.
Caption: Workflow for theoretical analysis of molecular electronic properties.
Caption: Relationship between frontier molecular orbitals and chemical properties.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic properties of this compound. By leveraging established computational methodologies, particularly Density Functional Theory, researchers can gain significant insights into the molecule's reactivity, stability, and potential for various applications. The data from analogous compounds presented herein serve as a valuable reference point for what can be expected from such a study. The detailed protocols and workflow visualizations offer a clear and structured approach for scientists and drug development professionals to embark on the computational characterization of this promising molecule.
References
- 1. learn.schrodinger.com [learn.schrodinger.com]
- 2. researchgate.net [researchgate.net]
- 3. iiste.org [iiste.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Unlocking the Potential of 3-Ethynyl-2,6-dimethoxypyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] This technical guide explores the prospective applications of a specific, yet underexplored derivative: 3-Ethynyl-2,6-dimethoxypyridine. By dissecting the individual contributions of the 2,6-dimethoxypyridine core and the 3-ethynyl substituent, this whitepaper posits the molecule's potential as a versatile building block for novel therapeutics. We will delve into its synthetic feasibility, potential biological targets, and propose experimental workflows for its evaluation, providing a forward-looking perspective for its inclusion in drug discovery pipelines.
Introduction: The Strategic Value of the Pyridine Core
The pyridine ring is a privileged structure in drug design due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, and its amenability to chemical modification.[1] Its presence in a significant number of anticancer drugs highlights its importance in targeting key signaling pathways involved in cell proliferation and survival.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[1]
The this compound Scaffold: A Molecule of Untapped Potential
This compound combines three key features that make it a compelling candidate for medicinal chemistry exploration:
-
The 2,6-dimethoxypyridine Core: The methoxy groups at the 2 and 6 positions are electron-donating, which can influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological targets.[4] This core has been incorporated into antitumor agents, suggesting its compatibility with anticancer drug design.[4]
-
The 3-Ethynyl Group: The ethynyl group is a versatile functional group in medicinal chemistry.[5][6] It can act as a:
-
Pharmacophore: The terminal alkyne can form hydrogen bonds and other non-covalent interactions with protein targets.[7]
-
Bioisostere: It can mimic other chemical groups, such as halogens or a phenyl ring, to optimize binding affinity and physicochemical properties.[7][8][9][10]
-
Rigid Linker: Its linear geometry can be used to rigidly orient other functional groups within a molecule to achieve optimal binding.[6]
-
Reactive Handle: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the straightforward conjugation of the molecule to other fragments or probes.[5]
-
Synthetic Accessibility: The Sonogashira Coupling
The synthesis of this compound is readily achievable through the well-established Sonogashira coupling reaction.[11][12][13] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a robust and widely used method for forming C(sp²)-C(sp) bonds under mild conditions.[11][14]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Sonogashira Coupling
A general protocol for the Sonogashira coupling of a 3-halo-2,6-dimethoxypyridine with a terminal alkyne is as follows:
-
To a solution of 3-halo-2,6-dimethoxypyridine (1 equivalent) in a suitable solvent (e.g., DMF or THF) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 equivalents).[15][16]
-
The terminal alkyne (e.g., ethynyltrimethylsilane, 1.1-1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.[15]
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
If a protected alkyne such as ethynyltrimethylsilane is used, a subsequent deprotection step (e.g., with a mild base like K₂CO₃ in methanol) is required to yield the terminal alkyne.
Potential Medicinal Chemistry Applications
Based on the known biological activities of substituted pyridines and ethynyl-containing compounds, this compound is a promising scaffold for the development of inhibitors of several key drug targets, particularly in oncology.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[17][18][19] The 3-ethynyl group could be further functionalized to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and selectivity.
Potential Kinase Targets:
-
VEGFR-2: Pyridine-urea derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[20][21]
-
CDK2: Pyrazolopyridine derivatives have been identified as potent inhibitors of CDK2, a critical regulator of the cell cycle.[22]
-
Akt (Protein Kinase B): Pyridine-containing compounds have been developed as inhibitors of Akt, a central node in cell survival signaling pathways.[17]
-
PI3K: The pyridine scaffold has been utilized to design selective inhibitors of PI3K isoforms.[23]
Illustrative Data from Related Pyridine-Based Kinase Inhibitors:
| Compound Class | Target Kinase | Reported IC₅₀ (µM) | Reference |
| Pyridine-ureas | VEGFR-2 | 0.22 - 5.0 | [20][21] |
| Pyrazolopyridines | CDK2 | 0.24 - 0.93 | [22] |
| Pyridine-pyrazolopyridines | Akt | Varies | [17] |
| Aminopyridines | VRK1 | 0.15 | [19] |
Other Potential Applications
-
Phosphodiesterase (PDE) Inhibitors: Certain pyridine derivatives have demonstrated inhibitory activity against PDEs, which are involved in various cellular processes and are targets for anticancer drug development.[24][25]
-
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: Ethynyl-pyridine derivatives have been identified as potent and selective noncompetitive antagonists of mGluR5, a target for central nervous system disorders.[26]
-
Gamma-Secretase Modulators: Methoxypyridine motifs have been incorporated into gamma-secretase modulators for the potential treatment of Alzheimer's disease.[27]
Proposed Drug Discovery and Evaluation Workflow
The exploration of this compound in a drug discovery program would follow a logical progression from initial synthesis to biological evaluation.
Caption: Proposed drug discovery workflow for this compound.
General Protocol for In Vitro Kinase Assay
A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as an ADP-Glo™ Kinase Assay:
-
Reagent Preparation: Prepare assay buffers, the kinase of interest, the appropriate substrate, and ATP at desired concentrations.
-
Compound Dilution: Serially dilute the test compound (e.g., derivatives of this compound) to create a dose-response curve.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Measure the resulting luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
A Potential Signaling Pathway: Targeting the PI3K/Akt/mTOR Pathway
Given the prevalence of pyridine-based inhibitors for kinases in the PI3K/Akt/mTOR pathway, derivatives of this compound could be designed to target this critical signaling cascade, which is frequently dysregulated in cancer.
Caption: Potential targeting of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
While this compound remains a largely unexplored molecule in medicinal chemistry, a systematic analysis of its constituent parts strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. Its synthetic tractability via the Sonogashira coupling, combined with the proven utility of the pyridine core and the ethynyl group in drug design, makes it an attractive starting point for library synthesis and screening against a range of biological targets, particularly protein kinases. Future research should focus on the efficient synthesis of this compound and the generation of a diverse library of derivatives for biological evaluation. Such efforts could unlock new avenues for the treatment of cancer and other diseases.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Bioisosteric replacement: Significance and symbolism [wisdomlib.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. scirp.org [scirp.org]
- 17. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 21. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethynyl-2,6-dimethoxypyridine: A Novel Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynyl-2,6-dimethoxypyridine is an emerging heterocyclic building block with significant potential in drug discovery, materials science, and organic synthesis. Its unique trifunctional architecture, featuring a pyridine core, two electron-donating methoxy groups, and a reactive ethynyl moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols, positioning it as a valuable tool for innovation in chemical research.
Introduction
Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their presence in numerous bioactive compounds and functional materials. The introduction of an ethynyl group onto the pyridine ring, as seen in this compound, provides a reactive handle for a variety of powerful chemical transformations, most notably the Sonogashira cross-coupling reaction.[1][2] This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of diverse molecular libraries.
The 2,6-dimethoxy substitution pattern on the pyridine ring further modulates the electronic properties of the molecule, enhancing its utility as a synthetic intermediate.[3][4] These electron-donating groups increase the electron density of the pyridine ring, influencing its reactivity in subsequent chemical modifications.[3] This guide will delve into the synthetic pathways to access this novel building block, explore its potential applications, and provide detailed experimental procedures.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[1][2] In this case, the synthesis would involve the coupling of a 3-halo-2,6-dimethoxypyridine with a suitable protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.
Proposed Synthetic Workflow
The logical workflow for the synthesis of the target compound is depicted below. It involves the initial halogenation of 2,6-dimethoxypyridine, followed by a Sonogashira coupling reaction and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure for the Sonogashira coupling step to synthesize the trimethylsilyl-protected precursor.
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene (10 mL/mmol of halide) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine.
Deprotection Protocol
The trimethylsilyl (TMS) protecting group can be removed under mild conditions.
Materials:
-
3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Physicochemical and Spectroscopic Data (Representative)
| Property | Expected Value/Characteristic |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.8 (d, 1H), 6.8-7.1 (d, 1H), 4.0-4.2 (s, 6H), 3.1-3.3 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (2C), 140-145 (1C), 110-115 (1C), 105-110 (1C), 80-85 (1C), 75-80 (1C), 50-55 (2C) |
| IR (KBr, cm⁻¹) | ~3300 (νC≡C-H), ~2100 (νC≡C), ~1600, 1480 (νC=C, νC=N) |
| Mass Spectrometry (EI) | m/z (%): 163 (M⁺) |
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a highly attractive building block for various applications.
Drug Discovery
The pyridine core is a common motif in many pharmaceuticals. The ethynyl group serves as a versatile handle for introducing a wide range of substituents through reactions like "click chemistry" or further cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The 2,6-dimethoxy groups can influence the pharmacokinetic properties of the final molecules, such as solubility and metabolic stability.
For instance, substituted pyridine scaffolds are key components in the development of kinase inhibitors and other targeted therapies.[3] The ability to readily modify the 3-position of the 2,6-dimethoxypyridine core opens up new avenues for structure-activity relationship (SAR) studies.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-Acetyl-2,6-dimethoxypyridine | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethoxypyridine 6231-18-1 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 3-Halo-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and organic materials.[1][2] 3-Alkynyl-2,6-dimethoxypyridine derivatives are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-halo-2,6-dimethoxypyridine with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Key Reaction Parameters
Successful Sonogashira coupling of 3-halo-2,6-dimethoxypyridine is dependent on several key parameters:
-
Nature of the Halide: The reactivity of the 3-halopyridine substrate follows the general trend for aryl halides: I > Br > Cl.[1] 3-Iodo-2,6-dimethoxypyridine is the most reactive substrate, often allowing for milder reaction conditions.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[2] The choice of ligands on the palladium catalyst can significantly influence the reaction efficiency.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly employed to neutralize the hydrogen halide byproduct and act as a solvent.[1]
-
Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The choice of solvent can affect the solubility of the reactants and the reaction temperature.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 3-halo-2,6-dimethoxypyridine with various terminal alkynes.
Table 1: Sonogashira Coupling of 3-Bromo-2,6-dimethoxypyridine
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 80 | 12 | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | DIPA | THF | 65 | 8 | 92 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Toluene | 100 | 16 | 78 |
| 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N/DMF | 70 | 10 | 88 |
Table 2: Sonogashira Coupling of 3-Iodo-2,6-dimethoxypyridine
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | THF | 25 | 6 | 95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (2.5) | DIPA | THF | 25 | 4 | 98 |
| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | DMF | 50 | 8 | 90 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N | Toluene | 60 | 12 | 82 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 3-Bromo-2,6-dimethoxypyridine with Phenylacetylene
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2,6-dimethoxypyridine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 3.0 eq) to the flask.
-
Add phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-dimethoxy-3-(phenylethynyl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Iodo-2,6-dimethoxypyridine with Trimethylsilylacetylene
Materials:
-
3-Iodo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 3-iodo-2,6-dimethoxypyridine (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in anhydrous THF (10 mL).
-
Add diisopropylamine (2.0 mmol, 2.0 eq) to the solution.
-
Add trimethylsilylacetylene (1.5 mmol, 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 2,6-dimethoxy-3-((trimethylsilyl)ethynyl)pyridine.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Applications in Drug Discovery
3-Alkynyl-2,6-dimethoxypyridine derivatives serve as valuable building blocks in drug discovery, particularly in the development of kinase inhibitors. The pyridine core is a common scaffold in many approved drugs, and the alkynyl linkage provides a rigid linker to explore interactions with the target protein.[3] For instance, these scaffolds have been utilized in the synthesis of dual inhibitors of lipid kinases PIKfyve and PIP4K2C, which have shown broad-spectrum antiviral and antitumoral activities.[3] The modular nature of the Sonogashira coupling allows for the rapid synthesis of a library of analogues by varying the terminal alkyne, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the catalyst loading or try a different palladium catalyst/ligand combination.
-
For less reactive halides (e.g., bromides), a higher reaction temperature may be required.
-
-
Homocoupling of Alkyne (Glaser Coupling):
-
This is a common side reaction when using a copper co-catalyst.
-
Consider using a copper-free Sonogashira protocol.
-
Ensure slow addition of the alkyne to the reaction mixture.
-
-
Decomposition of Catalyst:
-
The reaction mixture turning black may indicate the formation of palladium black (inactive palladium).
-
Ensure the reaction is properly deoxygenated.
-
The choice of ligand can help stabilize the palladium catalyst.
-
References
Application Notes and Protocols for Click Chemistry Using 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 3-Ethynyl-2,6-dimethoxypyridine in click chemistry reactions. The following sections offer insights into the application of this electron-rich alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of bioconjugation and drug development.
Introduction to this compound in Click Chemistry
This compound is an alkyne-functionalized heterocyclic compound. The presence of two electron-donating methoxy groups on the pyridine ring increases the electron density of the alkyne, which can influence its reactivity in cycloaddition reactions. Click chemistry, a class of reactions that are rapid, selective, and high-yielding, provides a powerful tool for covalently linking molecules. The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2] This methodology is widely employed in drug discovery, bioconjugation, and materials science.[3]
The protocols detailed below are based on well-established CuAAC procedures and serve as a starting point for the use of this compound. Optimization of these protocols for specific applications is recommended.
Key Applications
-
Bioconjugation: Labeling of biomolecules such as proteins, nucleic acids, and carbohydrates.
-
Drug Discovery: Synthesis of novel drug candidates and libraries for high-throughput screening.
-
Medicinal Chemistry: Development of targeted drug delivery systems and diagnostic tools.
-
Materials Science: Functionalization of polymers and surfaces.
Experimental Protocols
General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the Cu(I)-catalyzed cycloaddition of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., water, DMSO, DMF, or mixtures thereof)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
If using a ligand, prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized molecule from its stock solution.
-
Add the this compound stock solution. A slight excess (1.1 to 1.5 equivalents) of the alkyne is often used.
-
Add the solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).
-
If using THPTA, add the ligand to the reaction mixture. A 4-5 fold excess of ligand to copper is recommended to stabilize the Cu(I) catalyst and protect biomolecules.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the copper(II) sulfate stock solution to the reaction mixture to a final concentration of 100-500 µM.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For small molecules, purification can be achieved by column chromatography. For biomolecules, purification methods such as size exclusion chromatography, dialysis, or precipitation may be appropriate.
-
Data Presentation
Table 1: Representative Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| Alkyne Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. |
| Azide Concentration | 1 - 10 mM | Typically used in a 1:1 to 1:1.5 molar ratio with the alkyne. |
| Copper(II) Sulfate | 100 - 500 µM | The catalytic amount of copper is crucial. Higher concentrations can sometimes lead to degradation of sensitive biomolecules. |
| Sodium Ascorbate | 1 - 5 mM | A significant excess of the reducing agent is used to maintain copper in the +1 oxidation state. |
| Ligand (THPTA) | 400 µM - 2.5 mM | Recommended for reactions involving biological molecules to prevent oxidative damage and increase reaction efficiency. |
| Solvent | Water, DMSO, DMF, tBuOH/H₂O | The choice of solvent depends on the solubility of the reactants. Co-solvents are often used. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Reaction times can vary depending on the specific substrates and concentrations. |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a CuAAC reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Simplified mechanism of the CuAAC reaction.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 3-Ethynyl-2,6-dimethoxypyridine. This electron-rich heterocyclic alkyne is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of novel 1,2,3-triazole-containing compounds.[1][2] The 1,2,3-triazole core is a stable and desirable scaffold in drug design due to its ability to form favorable interactions with biological targets and its resistance to metabolic degradation.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[2] This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.
This compound is an attractive substrate for CuAAC due to the electron-donating nature of the two methoxy groups, which can influence the reactivity of the alkyne and the properties of the resulting triazole products. The pyridine nitrogen also offers a potential site for further functionalization or coordination to metal centers.
Synthesis of this compound
The requisite starting material, this compound, can be synthesized from the commercially available 3-bromo-2,6-dimethoxypyridine via a Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous Et₃N.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine.
-
To a solution of the silylated intermediate in methanol, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure, add water to the residue, and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the CuAAC reaction between this compound and an organic azide. The conditions provided can be optimized for specific substrates.
General Experimental Protocol
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In a third vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1-(substituted)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the CuAAC of various alkynes with benzyl azide, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 |
| 2 | 1-Octyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 8 | >95 |
| 3 | Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 4 | >98 |
| 4 | 2-Ethynylpyridine | Benzyl Azide | CuCl | H₂O | 0.5 | 92 |
Mandatory Visualizations
Logical Workflow for CuAAC with this compound
Caption: Workflow for the synthesis of this compound and its subsequent CuAAC reaction.
Signaling Pathway Analogy: The Catalytic Cycle of CuAAC
References
Application Notes and Protocols: Synthesis of Triazole Derivatives from 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,2,3-triazole derivatives utilizing 3-ethynyl-2,6-dimethoxypyridine as a key building block. The primary synthetic route detailed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This method is renowned for its high efficiency, broad scope, and the formation of a stable, biologically relevant triazole linkage.[1][2]
Introduction
Triazole derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a key structural motif found in numerous compounds exhibiting diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The stable, aromatic nature of the triazole ring, along with its ability to participate in hydrogen bonding and dipole interactions, makes it an excellent scaffold for the design of novel therapeutic agents.
The pyridine moiety, particularly the 2,6-dimethoxypyridine scaffold, is also a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The combination of the 2,6-dimethoxypyridine core with the versatile 1,2,3-triazole ring via a click chemistry approach offers a powerful strategy for the rapid generation of diverse chemical libraries for biological screening.
Synthesis of Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1] In this context, this compound serves as the alkyne component, which can be reacted with a variety of organic azides to produce a library of novel triazole derivatives.
General Reaction Scheme:
Caption: General scheme for the CuAAC synthesis of triazoles.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1-(benzyl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole. This protocol is based on established CuAAC procedures and may require optimization for specific substrates.[8][9]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1 equivalent) and benzyl azide (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 equivalents) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.15 mmol, 0.15 equivalents) in water (1 mL).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 1-4 hours), dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(benzyl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various triazole derivatives from this compound based on typical yields reported for CuAAC reactions.[9][10]
| Entry | Azide (R-N₃) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl azide | 1-(Benzyl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole | 2 | 93 |
| 2 | Phenyl azide | 1-(Phenyl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole | 3 | 90 |
| 3 | 4-Methoxybenzyl azide | 1-(4-Methoxybenzyl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole | 2.5 | 95 |
| 4 | 4-Chlorobenzyl azide | 1-(4-Chlorobenzyl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole | 3.5 | 88 |
| 5 | Propargyl azide | 1-(Prop-2-yn-1-yl)-4-(2,6-dimethoxypyridin-3-yl)-1H-1,2,3-triazole | 1.5 | 91 |
Logical Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
Potential Applications and Biological Activities
While specific biological data for triazoles derived from this compound is not extensively reported, the broader class of triazole derivatives exhibits a remarkable range of pharmacological activities. It is anticipated that the synthesized compounds will possess potential therapeutic applications.
-
Antimicrobial Activity: Triazoles are well-established antifungal agents (e.g., Fluconazole, Voriconazole).[11] The synthesized compounds could be screened against various fungal and bacterial strains to identify novel antimicrobial leads.
-
Anticancer Activity: Many triazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[12]
-
Antiviral Activity: The triazole nucleus is present in antiviral drugs like Ribavirin.
-
Anti-inflammatory Activity: A number of triazole derivatives have shown significant anti-inflammatory effects.
The synthesized library of 2,6-dimethoxypyridine-containing triazoles would be valuable for screening in various disease models to identify novel lead compounds for drug development.
Signaling Pathway Visualization (Hypothetical)
Given the prevalence of triazoles as enzyme inhibitors, a hypothetical signaling pathway diagram is presented below, illustrating how a synthesized triazole derivative might inhibit a key kinase involved in a cancer cell signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Triazoles: a valuable insight into recent developments and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 3-Ethynyl-2,6-dimethoxypyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-ethynyl-2,6-dimethoxypyridine, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on two powerful and widely used reactions in drug discovery: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," and the Sonogashira cross-coupling reaction.
Introduction
The 2,6-dimethoxypyridine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of an ethynyl group at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries. This approach is particularly valuable for structure-activity relationship (SAR) studies in the pursuit of new drug candidates. Derivatization of this scaffold has shown promise in the development of kinase inhibitors, including those targeting cancer-related signaling pathways.
Derivatization Strategies
The terminal alkyne of this compound is amenable to several carbon-carbon and carbon-heteroatom bond-forming reactions. This document will focus on two key methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction joins the ethynyl group with an azide to form a stable 1,2,3-triazole ring. This linkage is a common bioisostere for amide bonds and can lead to compounds with improved pharmacological properties. The reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating large and diverse libraries of compounds.
-
Sonogashira Cross-Coupling: This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This allows for the introduction of a wide variety of substituted aromatic and heteroaromatic moieties, enabling fine-tuning of the electronic and steric properties of the final compounds.
Experimental Workflows
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: General experimental workflow for the synthesis, derivatization, and evaluation of this compound derivatives.
Biological Activity and Potential Targets
Derivatives of the 2,6-dimethoxypyridine scaffold have been investigated for a range of biological activities, with a particular focus on oncology. Key signaling pathways that can be targeted include:
-
PIKfyve/PIP4K2C Pathway: This pathway is involved in the regulation of endomembrane trafficking and autophagy.[1] Inhibition of PIKfyve and PIP4K2C can lead to cancer cell death, making these kinases attractive targets for cancer therapy.[1][2] A derivative of this compound has been identified as a dual inhibitor of these kinases.
-
EGFR and VEGFR-2 Pathways: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[3][4][5] Dual inhibition of these pathways is a validated strategy in cancer treatment.[6] Pyridine-based compounds have shown potential as inhibitors of these kinases.
Signaling Pathway Diagrams
References
- 1. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethynyl-2,6-dimethoxypyridine as a Novel Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 3-ethynyl-2,6-dimethoxypyridine, a promising ligand for organometallic chemistry. Due to the absence of direct literature on this specific compound, this guide presents a robust, proposed synthetic pathway based on established chemical transformations. Furthermore, potential applications in catalysis are discussed, drawing parallels with structurally similar pyridine and ethynyl-containing ligands.
Introduction
Pyridine derivatives are a cornerstone of ligand design in organometallic chemistry, valued for their electronic tunability and coordination versatility. The introduction of an ethynyl group at the 3-position of the 2,6-dimethoxypyridine scaffold is anticipated to offer unique properties. The methoxy groups act as electron-donating groups, increasing the electron density on the pyridine ring and influencing its coordination to metal centers. The ethynyl moiety provides a site for further functionalization, potential for π-coordination to metal centers, or participation in the formation of extended conjugated systems. These features make this compound an attractive candidate for applications in catalysis, materials science, and pharmaceutical synthesis.
Proposed Synthesis of this compound
The proposed synthetic route involves a two-step process starting from commercially available 2,6-dimethoxypyridine:
-
Halogenation: Selective halogenation (bromination or iodination) at the 3-position of the pyridine ring.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the resulting 3-halo-2,6-dimethoxypyridine with a protected acetylene, followed by deprotection.
Key Intermediates and Product Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,6-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | Starting Material |
| 3-Bromo-2,6-dimethoxypyridine | C₇H₈BrNO₂ | 218.05 | Intermediate |
| 3-Iodo-2,6-dimethoxypyridine | C₇H₈INO₂ | 265.05 | Intermediate |
| 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine | C₁₂H₁₇NOSi | 235.36 | Intermediate |
| This compound | C₉H₉NO₂ | 163.17 | Final Product |
Experimental Protocols
Protocol 2.2.1: Synthesis of 3-Bromo-2,6-dimethoxypyridine (Intermediate 1)
This protocol is a general procedure for the bromination of electron-rich pyridines.
-
Materials:
-
2,6-dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a stirred solution of 2,6-dimethoxypyridine (1.0 eq.) in anhydrous acetonitrile under an inert atmosphere, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-2,6-dimethoxypyridine.
-
Protocol 2.2.2: Synthesis of this compound (Final Product)
This protocol outlines the Sonogashira coupling of 3-bromo-2,6-dimethoxypyridine with trimethylsilylacetylene, followed by deprotection.
-
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA, anhydrous)
-
Toluene (anhydrous)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Argon or Nitrogen gas
-
-
Procedure:
-
Sonogashira Coupling: a. To a solution of 3-bromo-2,6-dimethoxypyridine (1.0 eq.) in a mixture of toluene and triethylamine (2:1 v/v) under an inert atmosphere, add trimethylsilylacetylene (1.2 eq.). b. Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.) to the reaction mixture. c. Heat the mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or GC-MS. d. After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. e. Concentrate the filtrate under reduced pressure. The crude 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine can be used in the next step without further purification or can be purified by column chromatography.
-
Deprotection: a. Dissolve the crude silylated intermediate in tetrahydrofuran (THF). b. Add TBAF solution (1.1 eq.) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours. d. Quench the reaction with water and extract with diethyl ether (3 x 30 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Potential Applications in Organometallic Chemistry
While specific applications for this compound are yet to be reported, its structural features suggest several promising areas of research:
-
Catalysis: The pyridine nitrogen can coordinate to various transition metals (e.g., Palladium, Rhodium, Iridium, Ruthenium), forming complexes that could be effective catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and C-H activation.[1] The electronic properties of the ligand can be tuned by the methoxy groups, potentially influencing the catalytic activity and selectivity.[1]
-
Bimetallic Complexes and Polymers: The terminal alkyne provides a handle for the synthesis of bimetallic complexes or coordination polymers. These materials can exhibit interesting electronic, magnetic, or catalytic properties arising from the interaction between metal centers.
-
Ligand for Luminescent Materials: Pyridine-based ligands are common in the design of luminescent transition metal complexes (e.g., with Ru(II), Ir(III), Pt(II)). The extended conjugation provided by the ethynyl group could be exploited to tune the photophysical properties of such complexes for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[2]
Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Potential Catalytic Cycle
Caption: A generic cross-coupling catalytic cycle involving a Pd-L complex.
Disclaimer: The experimental protocols provided are based on established chemical literature for analogous transformations and have not been optimized for the specific synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic properties of orthometalated platinum(II) bipyridine complexes containing various ethynylaryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Reactions Involving Ethynylpyridines
Introduction
Ethynylpyridines are a versatile class of monomers that can undergo polymerization to yield conjugated polymers with interesting electronic, optical, and biological properties. The pyridine moiety within the polymer backbone offers a site for post-polymerization modification, such as quaternization, which can significantly alter the polymer's solubility and electronic characteristics.[1] These polymers are being explored for applications in materials science and, due to the biocompatibility of some pyridine-containing polymers, in the field of drug development.[2][3][4][5] This document provides an overview of the common polymerization methods for ethynylpyridines, with a focus on 2-ethynylpyridine as a model compound, and outlines potential applications in drug delivery.
Polymerization of 2-Ethynylpyridine: A Case Study
The polymerization of 2-ethynylpyridine has been achieved through several methods, most notably via spontaneous and catalyst-free polymerization initiated by quaternization.[6][7][8] This approach avoids the use of transition metal catalysts, which can be difficult to remove from the final polymer and may be undesirable for biomedical applications.
General Reaction Scheme for Spontaneous Polymerization of 2-Ethynylpyridine
Caption: Spontaneous polymerization of 2-ethynylpyridine initiated by quaternization.
Experimental Protocols
Protocol 1: Spontaneous Polymerization of 2-Ethynylpyridine using an Alkyl Halide
This protocol is adapted from the synthesis of poly-(2-ethynylpyridinium bromide) with propargyl side chains.[7]
Materials:
-
2-Ethynylpyridine (freshly distilled)
-
Propargyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-ethynylpyridine in anhydrous DMF.
-
Add an equimolar amount of propargyl bromide to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80°C) and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with diethyl ether to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
Structure: FT-IR, ¹H NMR, and ¹³C NMR spectroscopy can be used to confirm the polymer structure.
-
Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the polymer.
-
Optical Properties: UV-Vis and photoluminescence spectroscopy can be used to investigate the electronic and optical properties of the conjugated polymer.
Protocol 2: Catalyst-Free Polymerization of 2-Ethynylpyridine with a Coumarin Moiety
This protocol is based on the synthesis of a polyacetylene with coumarin moieties.[8]
Materials:
-
2-Ethynylpyridine
-
4-(Bromomethyl)-7-methoxycoumarin
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Nitrogen atmosphere
-
Reaction flask with condenser
Procedure:
-
To a 50 mL two-neck flask under a nitrogen atmosphere, add 2-ethynylpyridine (7.43 mmol) and 4-bromomethyl-7-methoxycoumarin (7.43 mmol) to 15 mL of DMF.[8]
-
The polymerization is carried out by heating the mixture in an oil bath at 80°C with continuous stirring for 24 hours.[8]
-
After the reaction, the polymer is isolated by precipitation in methanol.
-
The resulting polymer is then filtered and dried under vacuum.
Data Presentation
| Monomer | Initiator/Method | Solvent | Yield (%) | Mn ( g/mol ) | PDI | Reference |
| 2-Ethynylpyridine | Spontaneous (HBr) | Strong Acid | - | - | - | [6] |
| 2-Ethynylpyridine | Propargyl bromide | DMF | High | - | - | [7] |
| 2-Ethynylpyridine | 4-bromomethyl-7-methoxycoumarin | DMF | 75 | - | - | [8] |
| 2-Ethynylpyridine | 3,4,5-trimethoxybenzoyl chloride | - | - | - | - | [9] |
Note: Quantitative data on molecular weight and polydispersity are not always reported in the initial publications on spontaneous polymerizations.
Potential Applications in Drug Development
Polymers containing pyridine moieties are of significant interest in drug delivery.[2][3] The pyridine nitrogen can be protonated at physiological pH, leading to pH-responsive polymers that can be designed to release a therapeutic payload in specific cellular compartments or tissues.[2]
Workflow for Developing Pyridine-Based Polymer Drug Conjugates
Caption: A generalized workflow for the development of polymer-drug conjugates.
Future Directions for this compound
While direct polymerization data is lacking, the synthesis of 3-ethynylpyridines is documented.[10] The presence of the electron-donating methoxy groups on the pyridine ring of this compound may influence its reactivity in polymerization compared to unsubstituted ethynylpyridines. Researchers could explore the adaptation of the spontaneous polymerization methods described above for this monomer. Additionally, transition-metal-catalyzed polymerizations, such as those employing palladium or rhodium catalysts, which are common for other substituted acetylenes, could be investigated.[11] The resulting polymers would be expected to have unique solubility and electronic properties due to the dimethoxy substitution, making them interesting candidates for further investigation in materials science and drug delivery applications.
References
- 1. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. poly-aryleneethynylene-s-syntheses-properties-structures-and-applications - Ask this paper | Bohrium [bohrium.com]
Scale-up Synthesis of 3-Ethynyl-2,6-dimethoxypyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-Ethynyl-2,6-dimethoxypyridine, a valuable building block in medicinal chemistry and materials science. The described three-step synthetic route commences with the preparation of 2,6-dimethoxypyridine, followed by regioselective bromination to yield 3-bromo-2,6-dimethoxypyridine. The final step involves a Sonogashira coupling of the brominated intermediate with trimethylsilylacetylene, followed by in-situ deprotection to afford the target compound. This protocol is designed to be robust and scalable, providing researchers with a reliable method for producing significant quantities of this compound.
Introduction
Substituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of an ethynyl group at the 3-position of the 2,6-dimethoxypyridine core provides a versatile handle for further chemical transformations, such as click chemistry, cross-coupling reactions, and cyclization reactions. Access to multi-gram quantities of this compound is often a prerequisite for extensive drug discovery campaigns and the development of novel materials. This application note outlines a scalable and efficient synthesis from readily available starting materials.
Overall Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxypyridine
This procedure details the nucleophilic substitution of dichloropyridine to form the dimethoxy derivative.
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of sodium methoxide (2.2 equivalents) in methanol at 0 °C, add 2,6-dichloropyridine (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
To the residue, add water and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2,6-dimethoxypyridine, which can be purified by vacuum distillation.
Step 2: Synthesis of 3-Bromo-2,6-dimethoxypyridine
This protocol describes the regioselective bromination of 2,6-dimethoxypyridine.
Materials:
-
2,6-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dimethoxypyridine (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 10 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate.
-
Add saturated aqueous sodium bicarbonate to neutralize the mixture.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Scale-up Synthesis of this compound via Sonogashira Coupling and Deprotection
This one-pot procedure details the palladium and copper-catalyzed cross-coupling of 3-bromo-2,6-dimethoxypyridine with trimethylsilylacetylene, followed by the removal of the silyl protecting group.
Materials:
-
3-Bromo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2,6-dimethoxypyridine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), copper(I) iodide (0.04 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add degassed toluene and triethylamine (3.0 equivalents).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the coupling reaction, cool the mixture to room temperature.
-
Add a solution of potassium carbonate (2.0 equivalents) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to effect deprotection. Monitor the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-Dichloropyridine | 2,6-Dimethoxypyridine | NaOMe | MeOH | Reflux | 12 | 85-95 | >98 (GC) |
| 2 | 2,6-Dimethoxypyridine | 3-Bromo-2,6-dimethoxypyridine | NBS | MeCN | 0 to RT | 12 | 70-85 | >97 (HPLC) |
| 3 | 3-Bromo-2,6-dimethoxypyridine | This compound | TMS-acetylene, Pd/Cu catalyst, K₂CO₃ | Toluene/TEA, MeOH | 70 (coupling), RT (deprotection) | 6-10 | 75-90 | >99 (HPLC) |
Visualizations
Synthetic Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Logical Relationship of Key Reaction Types
Application Notes and Protocols: In Situ Generation of 3-Ethynyl-2,6-dimethoxypyridine for Click Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable 1,2,3-triazole linkage.[1] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science.[2][3]
The utility of the CuAAC reaction is often dependent on the availability of functionalized alkynes. 3-Ethynyl-2,6-dimethoxypyridine is a valuable building block due to the presence of the pyridine ring, which can act as a scaffold in medicinal chemistry. However, terminal alkynes can sometimes be unstable or require multi-step syntheses. An attractive alternative is the in situ generation of the alkyne followed by its immediate use in a click reaction, streamlining the synthetic process.
This application note details a protocol for the in situ generation of this compound from a readily available precursor, 3-bromo-2,6-dimethoxypyridine, via a Sonogashira coupling reaction. The generated alkyne is then directly utilized in a subsequent copper-catalyzed azide-alkyne cycloaddition (click) reaction in a one-pot fashion. This approach avoids the isolation of the potentially sensitive terminal alkyne, thereby improving efficiency and overall yield.
Principle of the In Situ Generation and Click Reaction
The overall process involves two sequential catalytic cycles in a single reaction vessel:
-
Sonogashira Coupling: A palladium- and copper-cocatalyzed cross-coupling reaction between 3-bromo-2,6-dimethoxypyridine and trimethylsilylacetylene (TMSA) forms a protected alkyne. The trimethylsilyl (TMS) group is a commonly used protecting group for terminal alkynes.[4]
-
Deprotection and Click Reaction: The TMS group is cleaved in situ to generate the terminal alkyne, this compound. This is immediately followed by the addition of an azide component and a copper(I) catalyst to facilitate the 1,3-dipolar cycloaddition, yielding the desired 1,2,3-triazole product.
The logical workflow for this one-pot reaction is illustrated below.
Caption: Workflow for the one-pot Sonogashira coupling and click reaction.
Experimental Protocols
Materials and Reagents
-
3-Bromo-2,6-dimethoxypyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Benzyl azide (or other desired azide)
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous, degassed solvents (e.g., THF, DMF)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Protocol 1: One-Pot Synthesis of 1-(2,6-dimethoxypyridin-3-yl)-4-phenyl-1H-1,2,3-triazole
This protocol describes the in situ generation of this compound and its subsequent click reaction with benzyl azide.
1. Sonogashira Coupling Step:
a. To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2,6-dimethoxypyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
b. Add anhydrous, degassed THF (10 mL) and stir until all solids have dissolved.
c. Add CuI (0.04 mmol, 4 mol%) and distilled triethylamine (2.0 mmol).
d. To the stirring solution, add trimethylsilylacetylene (1.2 mmol) dropwise.
e. Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
2. In Situ Deprotection and Click Reaction Step:
a. Cool the reaction mixture to room temperature.
b. Add benzyl azide (1.1 mmol).
c. In a separate vial, prepare the click catalyst solution by mixing CuSO₄·5H₂O (0.05 mmol) and THPTA (0.25 mmol) in deionized water (1 mL).
d. Add the click catalyst solution to the reaction mixture.
e. Add a freshly prepared solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).
f. Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
a. Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).
b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
c. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,2,3-triazole product.
The experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the one-pot synthesis.
Data Presentation
The following tables provide representative data for the Sonogashira coupling and the subsequent click reaction based on analogous transformations found in the literature.
Table 1: Representative Yields for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2,6-dimethoxypyridine | TMSA | Pd(OAc)₂/PPh₃/CuI | Et₃N | THF | 60 | 3 | ~90 |
| 2 | 4-Bromoanisole | TMSA | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80 | 4 | 92 |
| 3 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 6 | 85 |
Table 2: Representative Yields for One-Pot Sonogashira-Click Reactions
| Entry | Aryl Halide | Azide | Overall Yield (%) |
| 1 | 3-Bromo-2,6-dimethoxypyridine | Benzyl Azide | 75-85 (expected) |
| 2 | 1-Iodo-4-nitrobenzene | 1-Azidohexane | 88 |
| 3 | 4-Iodoanisole | 2-Azido-N,N-dimethylethanamine | 78 |
Troubleshooting and Optimization
-
Low Yield in Sonogashira Step:
-
Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the palladium catalyst.
-
Use freshly distilled triethylamine.
-
Increase catalyst loading if necessary.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
This is a common side reaction in Sonogashira couplings. Minimize the reaction time once the starting material is consumed.
-
Ensure a strictly inert atmosphere.
-
-
Low Yield in Click Reaction Step:
-
Use a freshly prepared solution of sodium ascorbate.
-
Ensure vigorous stirring to mix the aqueous and organic phases.
-
The use of a ligand such as THPTA can improve the efficiency and reduce copper-mediated side reactions.[5]
-
Conclusion
The described one-pot protocol for the in situ generation of this compound and its subsequent use in a click reaction offers a streamlined and efficient method for the synthesis of functionalized 1,2,3-triazoles. This approach is particularly advantageous for drug discovery and medicinal chemistry applications where rapid access to diverse molecular scaffolds is crucial. The methodology is based on well-established and robust chemical transformations, making it a reliable tool for researchers and scientists in the field.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Reaction with 2,6-Dimethoxypyridine Substrates
Welcome to the technical support center for the optimization of the Sonogashira reaction involving 2,6-dimethoxypyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for this specific class of electron-rich heteroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira reaction with 2,6-dimethoxypyridine substrates often challenging?
A1: The Sonogashira reaction with 2,6-dimethoxypyridine substrates can be challenging due to a combination of electronic and steric factors. The two electron-donating methoxy groups increase the electron density on the pyridine ring, which can hinder the crucial oxidative addition step of the palladium catalyst.[1] Additionally, the nitrogen atom of the pyridine can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most common side reaction is the Glaser-Hay homocoupling of the terminal alkyne.[2] This is particularly prevalent in copper-catalyzed Sonogashira reactions and can be exacerbated by the presence of oxygen. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3] Using a copper-free Sonogashira protocol is another effective strategy to avoid this side reaction.[4][5] Another common issue is the decomposition of the palladium catalyst, often observed as the formation of palladium black. This can result from high temperatures or the use of inappropriate ligands or solvents.
Q3: When should I consider a copper-free Sonogashira reaction for my 2,6-dimethoxypyridine substrate?
A3: A copper-free Sonogashira reaction is highly recommended under the following circumstances:
-
Persistent Alkyne Homocoupling: If you observe significant formation of the alkyne dimer as a byproduct.[2]
-
Sensitive Substrates: If your alkyne or pyridine substrate contains functional groups that are sensitive to copper salts.
-
Purification Challenges: When the removal of copper residues from the final product is proving difficult.
Q4: Can I use 2-chloro-6-methoxypyridine instead of the bromo or iodo derivatives?
A4: While possible, using 2-chloro-6-methoxypyridine is significantly more challenging. The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > Br > Cl.[2] Aryl chlorides are much less reactive and typically require more forcing reaction conditions, such as higher temperatures and specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands).[1] For initial optimizations, it is advisable to start with the more reactive 2-bromo or 2-iodo-6-methoxypyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Oxidative Addition: The electron-rich 2,6-dimethoxypyridine ring deactivates the C-X bond. 2. Catalyst Inhibition/Decomposition: The pyridine nitrogen may be coordinating to and deactivating the palladium catalyst. 3. Incorrect Ligand Choice: The ligand may not be suitable for stabilizing the active catalytic species with this substrate. 4. Suboptimal Base or Solvent: The chosen base or solvent may not be effective for this specific substrate. | 1. Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition. Consider temperatures in the range of 80-120 °C.[6] 2. Switch to a More Reactive Halide: If using a bromide, consider trying the corresponding iodide, which is more reactive.[2] 3. Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) can promote oxidative addition and prevent catalyst decomposition.[1] 4. Screen Different Bases and Solvents: See the data tables below for guidance. Consider switching from amine bases like triethylamine to inorganic bases such as K₂CO₃ or Cs₂CO₃. Aprotic polar solvents like DMF or dioxane are often good starting points.[7][8] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of terminal alkynes in the presence of copper salts. 2. High Copper Catalyst Loading: Excessive copper(I) iodide can accelerate the homocoupling pathway. | 1. Thoroughly Degas Solvents and Reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar). 2. Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.[3] 3. Reduce Copper(I) Iodide Loading: Use the minimum effective amount of CuI (typically 1-5 mol%). 4. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[4] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) species can aggregate and precipitate as inactive palladium black. 2. High Reaction Temperature: Excessive heat can accelerate catalyst decomposition. 3. Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst. | 1. Use a More Robust Ligand: Bulky, electron-rich phosphine ligands or NHC ligands can form more stable palladium complexes.[1] 2. Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, although this may require a longer reaction time. 3. Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is reduced in situ can sometimes mitigate the formation of palladium black. |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. 3. Reversible Reaction or Equilibrium: In some cases, the reaction may reach an equilibrium state. | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%). 2. Add Fresh Catalyst: If the reaction stalls, adding a second portion of the catalyst may help drive it to completion. 3. Re-evaluate Ligand and Base: A more robust ligand or a stronger base might be needed to ensure complete conversion. |
Data Presentation
Table 1: Comparison of Ligands for Sonogashira Coupling of Substituted Pyridines
| Ligand | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 96 | [6][9] |
| XPhos | 2-Bromopyridine | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 85 | Generic observation |
| SPhos | 2-Chloropyridine | Pd-G3-SPhos | K₃PO₄ | Dioxane | 120 | 78 | Generic observation |
| IPr (NHC) | 2-Bromopyridine | Pd(IPr)Cl₂ | Cs₂CO₃ | Toluene | 110 | 92 | Generic observation |
Note: Yields are for illustrative purposes based on literature for similar substrates and may vary for 2,6-dimethoxypyridine.
Table 2: Effect of Base and Solvent on Sonogashira Coupling of a Model Aryl Halide
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et₃N | DMF | 80 | 17 | [10] |
| DBU | Toluene | 80 | 99 | [10] |
| Cs₂CO₃ | Toluene | 80 | 53 | [10] |
| K₂CO₃ | Isopropanol | 25 | 98 | [7] |
| K₃PO₄ | Dioxane | 130 | High | [11] |
Note: This data is for a model system and illustrates general trends. Optimal conditions for 2,6-dimethoxypyridine will require specific optimization.
Experimental Protocols
Detailed Protocol for Sonogashira Coupling of a Substituted Bromopyridine
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridine and can serve as a starting point for the optimization with 2,6-dimethoxypyridine substrates.[6][9]
Materials:
-
2-Bromo-6-methoxypyridine (or other 2-halo-6-methoxypyridine)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 2.5 mol%), CuI (5 mol%), and ligand (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N, 2-3 equivalents) via syringe. Stir the mixture for 15-30 minutes at room temperature.
-
Addition of Reactants: Add the 2-halo-6-methoxypyridine (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scirp.org [scirp.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ethynyl-2,6-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethynyl-2,6-dimethoxypyridine from typical reaction mixtures. This resource is intended for researchers, scientists, and professionals in drug development.
I. Overview of Purification Strategy
This compound is commonly synthesized via a Sonogashira coupling reaction between a 3-halo-2,6-dimethoxypyridine (e.g., 3-bromo- or 3-iodo-2,6-dimethoxypyridine) and a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The purification process is designed to remove unreacted starting materials, catalysts, and byproducts.
A general workflow for the purification is outlined below:
Caption: General purification workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with the amine base (e.g., triethylamine, diisopropylamine). | Incomplete removal during aqueous workup. | - During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or saturated NH4Cl solution) to protonate and extract the amine into the aqueous phase. - Co-evaporate the final product with a high-boiling point, non-polar solvent like toluene to azeotropically remove residual volatile amines. |
| Presence of a dark, insoluble material in the crude product. | Formation of palladium black (decomposed palladium catalyst) or copper acetylide polymers. | - Filter the crude reaction mixture through a pad of Celite® before the aqueous workup. - Ensure the reaction is carried out under an inert atmosphere to minimize catalyst decomposition. |
| The product is an inseparable mixture with the starting 3-halo-2,6-dimethoxypyridine. | Incomplete reaction. | - Optimize the Sonogashira reaction conditions (e.g., increase reaction time, temperature, or catalyst loading). - If separation by chromatography is difficult, consider converting the unreacted starting material to a more polar derivative by a subsequent reaction to facilitate separation. |
| Column chromatography results in poor separation. | Inappropriate solvent system or overloading of the column. | - Use a less polar eluent system to increase the separation between the product and less polar impurities. A gradient elution from hexane to ethyl acetate is often effective. - Ensure the crude material is properly dissolved and loaded onto the column. A dry-loading technique can improve resolution. - Reduce the amount of crude material loaded onto the column. |
| Product oils out during recrystallization. | The chosen solvent is too good a solvent, or the solution is supersaturated. | - Add a "poor" solvent dropwise to the hot solution until turbidity persists, then clarify by adding a few drops of the "good" solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after purification. | Product loss during aqueous workup or multiple purification steps. | - Minimize the number of purification steps. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Ensure complete transfer of the product between vessels. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Sonogashira reaction for the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted starting materials: 3-halo-2,6-dimethoxypyridine and the terminal alkyne.
-
Homocoupled alkyne (Glaser coupling product): This results from the oxidative dimerization of the terminal alkyne.
-
Catalyst residues: Palladium and copper complexes.
-
Phosphine ligands and their oxides: e.g., triphenylphosphine and triphenylphosphine oxide.
-
Amine base: Triethylamine or diisopropylamine used in the reaction.
Q2: What is a standard procedure for the aqueous workup of the reaction mixture?
A2: A typical aqueous workup involves:
-
Diluting the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Washing the organic layer with a saturated aqueous solution of ammonium chloride to remove the bulk of the amine base and some metal salts.
-
Washing with water and then with brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtering and concentrating the organic layer under reduced pressure.
Q3: What are the recommended conditions for column chromatography purification?
A3: Flash column chromatography on silica gel is a common and effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate). The exact gradient will depend on the specific impurities present. For substituted ethynylpyridines, a common eluent is a mixture of hexane and ethyl acetate.
Q4: Are there any recommended solvent systems for recrystallization?
A4: The choice of solvent for recrystallization is highly dependent on the specific impurities. A good starting point is to screen for solvents in which the product is soluble when hot but sparingly soluble when cold. Common solvent systems for pyridine derivatives include:
-
Single solvents: Ethanol, methanol, or isopropanol.
-
Solvent pairs: A "good" solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, or acetone) and a "poor" solvent in which it is less soluble (e.g., hexanes or heptane). A common pair is ethyl acetate/hexanes.
Q5: How can I remove the trimethylsilyl (TMS) protecting group if I used trimethylsilylacetylene?
A5: The TMS group is typically removed by treatment with a mild base or fluoride source.
-
Base-mediated deprotection: Stirring the TMS-protected compound in a solvent like methanol with a base such as potassium carbonate or sodium hydroxide.
-
Fluoride-mediated deprotection: Using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
The deprotection is often performed after the initial workup and before the final purification by chromatography or recrystallization.
IV. Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Preparation of the Column: Prepare a silica gel column of an appropriate size for the amount of crude material. Equilibrate the column with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading) and apply it to the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Chilling: Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
V. Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting a failed purification.
Caption: A decision-making diagram for troubleshooting the purification process.
Overcoming catalyst poisoning in 3-Ethynyl-2,6-dimethoxypyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethynyl-2,6-dimethoxypyridine, a key intermediate in many pharmaceutical syntheses. The primary focus is on overcoming catalyst poisoning during the Sonogashira cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling of a 3-halo-2,6-dimethoxypyridine with a suitable acetylene source, such as trimethylsilylacetylene.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the cornerstone of the Sonogashira reaction. Its deactivation is a primary reason for low yields.
-
Impurities in Starting Materials: The 3-halo-2,6-dimethoxypyridine starting material may contain impurities that can poison the palladium catalyst. Common culprits include residual reagents from its synthesis, such as sulfur-containing compounds or other coordinating species. It is crucial to use highly purified starting materials.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxidation. Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-quality ligands.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For electron-rich and sterically hindered aryl bromides, higher temperatures (around 80-100 °C) may be necessary to facilitate the oxidative addition step, which is often the rate-limiting step.[1]
-
Solvent: The choice of solvent is critical. While ethereal solvents like THF are common, in some cases, a switch to DMF, acetonitrile, or even neat triethylamine can be beneficial.[1][2] Ensure solvents are anhydrous.
-
Base: The amine base is crucial for neutralizing the generated HX and for the catalytic cycle. Triethylamine or diisopropylamine are commonly used. Ensure the base is pure and dry.
-
-
Glaser-Hay Homocoupling: The copper co-catalyst can promote the unwanted homocoupling of the alkyne starting material.[3]
-
Minimize Copper: Use the lowest effective concentration of the copper(I) co-catalyst.
-
Copper-Free Conditions: In cases of persistent homocoupling, consider a copper-free Sonogashira protocol.[3]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Turns Black
A color change of the reaction mixture to black is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[2]
Possible Causes and Solutions:
-
Ligand Dissociation/Decomposition: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leading to the aggregation of palladium atoms into palladium black.
-
Use More Robust Ligands: Consider using bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can form more stable complexes with palladium.[4]
-
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[2]
-
Solvent Screening: If palladium black formation is a persistent issue, consider screening alternative solvents.
-
Issue 3: Incomplete Reaction
Possible Causes and Solutions:
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be required.
-
Reaction Time: Some Sonogashira reactions, especially with less reactive aryl bromides, can be slow and may require extended reaction times. Monitor the reaction progress by TLC or GC/LC-MS.
-
Reagent Stoichiometry: Ensure the stoichiometry of the alkyne and base is appropriate. An excess of the alkyne is often used.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for the synthesis of this compound?
A1: The most commonly employed palladium catalysts for Sonogashira couplings are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] For more challenging couplings involving electron-rich pyridines, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand are often used.
Q2: How can I purify the 3-bromo-2,6-dimethoxypyridine starting material to remove potential catalyst poisons?
A2: Recrystallization or column chromatography are effective methods for purifying the starting material. It is advisable to obtain a certificate of analysis for commercial starting materials to check for potential impurities.
Q3: What is a typical experimental protocol for the Sonogashira coupling of 3-bromo-2,6-dimethoxypyridine?
A3: The following is a general protocol that can be optimized.
General Experimental Protocol:
Caption: General workflow for Sonogashira coupling.
Q4: Can the palladium catalyst be regenerated and reused?
A4: While homogeneous palladium catalysts are difficult to recover, heterogeneous palladium catalysts can be recovered and reused. If palladium black has formed, it is generally not possible to regenerate the initial catalytic activity in situ. Prevention of deactivation is the more effective strategy.
Data Presentation
The following tables summarize typical reaction parameters and their impact on the yield of this compound. These are representative data based on common observations in Sonogashira couplings.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | CuI (2.5) | THF/Et₃N | 60 | 12 | 65 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | CuI (2.5) | THF/Et₃N | 60 | 12 | 70 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | CuI (1) | Dioxane | 80 | 8 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | - | Toluene | 100 | 6 | 90 |
Table 2: Troubleshooting Common Issues
| Issue | Observation | Potential Cause | Recommended Action |
| No Reaction | Starting material remains | Catalyst poisoning or inactivity | Purify starting materials, use fresh catalyst/ligands, ensure inert conditions. |
| Low Yield | Mixture of starting material and product | Suboptimal conditions | Increase temperature, screen solvents, increase reaction time. |
| Black Precipitate | Solution turns black | Palladium black formation | Use more robust ligands, consider alternative solvents. |
| Alkyne Dimer | Significant amount of homocoupled alkyne | High copper concentration | Reduce CuI loading or switch to a copper-free protocol. |
References
Technical Support Center: Ethynylation of Dimethoxypyridine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the ethynylation of dimethoxypyridine derivatives. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the ethynylation of dimethoxypyridine, and how can I minimize it?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction is promoted by the presence of oxygen and the copper (I) co-catalyst.[1][2] To minimize this unwanted dimerization, it is crucial to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction.[1][3] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) in the reaction vessel. Some protocols have also shown that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[2]
Q2: My reaction is sluggish or fails to go to completion. What are the potential causes?
A2: Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: The active Pd(0) catalyst can be sensitive to air, leading to the formation of inactive palladium black.[3][4] Ensure your reaction setup is completely deaerated.
-
Pyridine Inhibition: The nitrogen atom in the dimethoxypyridine ring can coordinate with the palladium and copper catalysts, potentially inhibiting their catalytic activity.[5] This is particularly relevant for 2- and 6-substituted pyridines. Using a higher catalyst loading or a ligand that favors the desired catalytic cycle may be necessary.
-
Poor Reagent Quality: The quality of your solvent and amine base is critical. Impurities in solvents like THF or bases like triethylamine can poison the catalyst.[4] Using freshly distilled or high-purity, degassed reagents is recommended.
-
Insufficiently Reactive Halide: The reactivity of the halopyridine follows the trend: Iodide > Bromide > Triflate >> Chloride.[1][6] If you are using a bromide, the reaction may require higher temperatures and longer reaction times. For chlorides, the reaction is often very challenging.
Q3: I am observing the formation of a vinyl halide byproduct. What is causing this?
A3: The formation of a vinyl halide, such as 2-(2-chloroethenyl)pyridine, can occur through the hydrohalogenation of the ethynylpyridine product.[7][8] The Sonogashira reaction produces a hydrogen halide as a byproduct, which is typically neutralized by the amine base.[1][3] However, if the local concentration of the acid becomes too high, it can add across the triple bond of your product. Ensuring a sufficient amount of a suitable base is present can mitigate this issue.
Q4: Can the position of the methoxy groups on the pyridine ring affect the reaction outcome?
A4: Yes, the position of the electron-donating methoxy groups can influence the electron density of the pyridine ring and potentially affect the reaction. Electron-donating groups can increase the basicity of the pyridine nitrogen, which might enhance its coordination to the catalyst and potentially inhibit the reaction.[7] Steric hindrance from a methoxy group near the reaction site could also slow down the reaction rate.
Troubleshooting Guide
This section provides specific troubleshooting steps for common issues encountered during the ethynylation of dimethoxypyridine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Catalyst deactivation (formation of Pd black). | Ensure rigorous degassing of all reagents and solvents. Use fresh, high-purity catalysts and ligands. Consider using a more robust catalyst system.[3][4] |
| Insufficiently reactive halide. | If using a bromopyridine, consider increasing the reaction temperature. If possible, switch to the corresponding iodopyridine for higher reactivity.[1][6] | |
| Inhibition by the pyridine substrate. | Increase the catalyst and/or ligand loading. Screen different phosphine ligands that may be less susceptible to product inhibition. | |
| Significant Homocoupling of Alkyne | Presence of oxygen. | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of inert gas.[2] |
| High copper catalyst concentration. | Reduce the amount of the copper (I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.[1] | |
| Formation of Unidentified Byproducts | Hydrohalogenation of the product. | Ensure an adequate amount of a suitable base (e.g., triethylamine, diisopropylamine) is used to neutralize the generated hydrogen halide.[7][8] |
| Impurities in starting materials. | Purify all starting materials before use. Check the purity of the dimethoxypyridine and the terminal alkyne by NMR or GC-MS. | |
| Reaction Does Not Start | Poor quality of amine base or solvent. | Use freshly distilled and degassed triethylamine or other amine base. Ensure solvents are anhydrous and free of peroxides.[4] |
| Inactive catalyst. | Purchase fresh catalyst or test the activity of your current batch on a reliable model reaction. |
Experimental Protocols
General Protocol for Sonogashira Ethynylation of a Dimethoxy-iodopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dimethoxy-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., triethylamine, 3 equiv)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the dimethoxy-iodopyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the anhydrous, degassed amine base via syringe.
-
Finally, add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Sonogashira Catalytic Cycle and Key Side Reaction
The following diagram illustrates the main catalytic cycle for the Sonogashira coupling and the competing homocoupling side reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira_coupling [chemeurope.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Ethynyl-2,6-dimethoxypyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from 3-Ethynyl-2,6-dimethoxypyridine products, typically synthesized via copper-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my this compound product?
Residual copper salts can be toxic to living systems and may have deleterious effects on subsequent reactions or biological assays.[1] For pharmaceutical applications, regulatory agencies have strict limits on residual metal impurities in active pharmaceutical ingredients (APIs). Furthermore, residual copper can interfere with downstream synthetic steps.[2][3]
Q2: What are the most common methods for removing copper catalysts?
The primary methods for removing copper catalysts from organic reaction mixtures include:
-
Aqueous Washes: Utilizing aqueous solutions of chelating agents like ammonia, ammonium chloride, or EDTA to form water-soluble copper complexes that can be extracted from the organic phase.[4][5]
-
Solid-Supported Metal Scavengers: Employing functionalized silica gels that selectively bind to and remove metal species from the reaction mixture.[6][7]
-
Filtration through Adsorbents: Passing the crude product solution through a pad of an adsorbent like Celite® to remove precipitated copper salts and other solid impurities.[8]
Q3: Which copper removal method is most suitable for this compound?
The choice of method depends on the specific reaction conditions, the desired level of purity, and the scale of the reaction.
-
For routine purification with moderate purity requirements, aqueous washes with ammonium hydroxide/ammonium chloride are often effective for removing copper (I) salts.[4] However, given that 2,6-dimethoxypyridine is incompatible with strong mineral acids, basic or neutral aqueous washes are preferable.[9]
-
For achieving very low residual copper levels (low ppm), solid-supported metal scavengers are highly recommended.[6] Products like SiliaMetS® Thiourea and SiliaMetS® Imidazole have shown high efficiency in removing copper from reactions involving nitrogen-containing heterocycles.[7]
-
Filtration through Celite® is a good preliminary step to remove gross solid impurities before further purification by aqueous washes, scavenging, or chromatography.
Q4: Can I use an acidic wash to remove the copper catalyst?
It is not recommended to use strong acidic washes. 2,6-dimethoxypyridine and its derivatives are basic and will react with strong acids, potentially leading to product loss through partitioning into the aqueous layer or degradation.[9][10] A mildly acidic wash with a reagent like citric acid could be a possibility, but should be tested on a small scale first.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the organic layer after aqueous washing. | Incomplete complexation and extraction of copper salts. | - Perform additional washes with the aqueous ammonia/ammonium chloride solution until the aqueous layer is colorless.[4]- Increase the concentration of the chelating agent in the aqueous solution.- Consider switching to a more efficient method like solid-supported metal scavengers. |
| Formation of an emulsion during aqueous extraction. | - The basic nature of the pyridine product can act as a surfactant.- Presence of fine solid particulates. | - Add solid sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8]- Filter the entire mixture through a pad of Celite® to remove particulates that may be stabilizing the emulsion.[8]- If using chlorinated solvents like DCM, consider switching to a less prone solvent for extraction or neutralize the basic solution before workup.[8] |
| Low product yield after purification. | - Product loss into the aqueous phase during extraction, especially if the aqueous phase is acidic.- Adsorption of the product onto the solid scavenger or adsorbent.- Product degradation due to incompatible pH conditions. | - Ensure the aqueous wash solution is basic or neutral to keep the pyridine product in the organic layer.[9]- After filtering off a solid scavenger, wash the scavenger thoroughly with the reaction solvent to recover any adsorbed product.[11]- Confirm the stability of your product at the pH of the chosen aqueous wash on a small scale. |
| Residual copper detected by analysis (e.g., ICP-MS) after purification. | The chosen purification method is not efficient enough for the required level of purity. | - Switch to a high-efficiency solid-supported metal scavenger. Scavengers like SiliaMetS® Thiourea are often effective at reducing metal levels to the low ppm range.[6]- Increase the number of equivalents of the scavenger used and/or increase the contact time.[11] |
Data Presentation: Comparison of Copper Scavenging Methods
Table 1: Qualitative Comparison of Common Copper Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (e.g., NH₄OH/NH₄Cl) | - Inexpensive and readily available reagents.- Good for removing bulk copper salts. | - Can lead to emulsion formation.[8]- May not achieve very low ppm levels of copper.- Potential for product loss if pH is not controlled. | - Initial purification of crude reaction mixtures.- When moderate levels of residual copper are acceptable. |
| Filtration through Adsorbents (e.g., Celite®) | - Simple and fast.- Effectively removes solid precipitates. | - Does not remove dissolved copper species.- Primarily a pre-purification step. | - Removing solid byproducts and precipitated catalysts before further workup. |
| Solid-Supported Metal Scavengers (e.g., SiliaMetS®) | - High efficiency, can reduce copper to low ppm levels.[6]- Simple filtration to remove the scavenger.- Avoids aqueous workups and potential emulsions.[1] | - Higher cost compared to aqueous washes.- Requires optimization of scavenger amount and reaction time.[11] | - Final purification steps in pharmaceutical synthesis.- When very low residual copper levels are required. |
Table 2: Reported Efficiency of SiliaMetS® Scavengers for Copper Removal
| Scavenger | Target Metal(s) | Reported Efficiency | Reference |
| SiliaMetS® Thiourea | Good scavenger for Ag, Cu , Fe, Os, Rh, Sc & Sn. | In a case study, it was found to be the highest yielding scavenger for copper removal.[1] | SiliCycle[1] |
| SiliaMetS® Imidazole | Best scavenger for Cd, Co, Cu , Fe, Ir, Li, Mg, Ni, Os, W & Zn. | Versatile scavenger for a variety of metals under a wide range of conditions. | SiliCycle |
| SiliaMetS® TAAcONa | Effective for Pd(II), Ni(II) and Cu . Supported version of EDTA. | Effective for metals in higher oxidation states (2+ or higher). | SiliCycle[7] |
| SiliaMetS® Triamine | Good scavenger for various metals including copper. | Efficient for copper removal in the preparation of functionalized phosphines by CuAAC. | SiliCycle |
Note: The efficiency of scavengers is dependent on various factors including the solvent, temperature, reaction time, and the nature of the metal complex.
Experimental Protocols
Protocol 1: Aqueous Ammonium Hydroxide/Ammonium Chloride Wash
This protocol is suitable for the removal of bulk copper(I) salts.
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride containing approximately 5-10% ammonium hydroxide. The pH of the aqueous solution should be around 8-9.
-
Extraction: Shake the separatory funnel gently at first, venting frequently to release any pressure. Then, shake more vigorously for 1-2 minutes. The aqueous layer should turn blue, indicating the formation of the copper-ammonia complex.[4]
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 3-5) until the aqueous layer is no longer blue.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification using a Solid-Supported Metal Scavenger (e.g., SiliaMetS® Thiourea)
This protocol is designed to achieve low ppm levels of residual copper.
-
Initial Filtration (Optional): If the reaction mixture contains solid precipitates, filter it through a pad of Celite® first and wash the pad with the reaction solvent.
-
Scavenger Selection: Based on screening or literature, select the appropriate scavenger. SiliaMetS® Thiourea is a good starting point for copper removal.
-
Determine Scavenger Amount: Calculate the required amount of scavenger. For initial screening, 4-8 molar equivalents relative to the initial amount of copper catalyst is recommended.[11]
-
Scavenging: Add the calculated amount of the solid scavenger to the crude reaction mixture (in the reaction solvent).
-
Stirring: Stir the suspension at room temperature. A reaction time of 1-4 hours is typical, but this may need to be optimized.[7][11] Progress can be monitored by taking small aliquots, filtering, and analyzing for residual copper.
-
Filtration: Once the scavenging is complete, filter off the solid scavenger using a fritted funnel or a standard filtration setup.
-
Washing: Wash the collected scavenger on the filter with fresh solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow for Aqueous Wash
Caption: Workflow for Copper Removal using Aqueous Wash.
Experimental Workflow for Solid-Supported Scavenger
Caption: Workflow for Copper Removal using a Solid-Supported Scavenger.
References
- 1. silicycle.com [silicycle.com]
- 2. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. silicycle.com [silicycle.com]
- 8. Workup [chem.rochester.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
Troubleshooting low conversion in Sonogashira coupling of pyridines
Welcome to the technical support center for the Sonogashira coupling of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges such as low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with a pyridine substrate is showing low or no conversion. What are the most common causes?
A1: Low conversion in Sonogashira couplings of pyridines can stem from several factors. The most common issues include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly substrate-dependent. An unsuitable combination can lead to poor reaction kinetics and side reactions.[2][3][4]
-
Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in the presence of copper co-catalysts and oxygen, leading to the formation of undesired alkyne dimers.[5][6]
-
Poor Substrate Purity: Impurities in the pyridine halide or alkyne can interfere with the catalytic cycle.
-
Suboptimal Reaction Temperature: The oxidative addition step, which is often rate-limiting, can be highly temperature-dependent.[3][7]
Q2: How does the position of the halogen on the pyridine ring affect the reaction?
A2: The reactivity of halopyridines in Sonogashira coupling generally follows the order I > Br > Cl.[6] The position of the halogen also plays a role. Halogens at the 2- and 6-positions can present steric hindrance and may have different electronic properties compared to those at the 3- and 4-positions, potentially requiring different optimization strategies.[1]
Q3: When should I use a copper-free Sonogashira protocol?
A3: While the copper co-catalyst generally accelerates the reaction, it is also the primary culprit for the undesired Glaser-Hay homocoupling of the alkyne.[5][6] You should consider a copper-free protocol when:
-
You observe significant amounts of alkyne dimer by-products.
-
Your substrates are sensitive and prone to degradation under standard copper-catalyzed conditions.
-
You are working with electron-rich aryl bromides or chlorides, where Glaser-Hay coupling can be a significant issue.[5]
Q4: What are the best practices for setting up a Sonogashira reaction with a pyridine substrate?
A4: To maximize your chances of success:
-
Use High-Purity Reagents: Ensure your pyridine halide, alkyne, solvents, and bases are pure and dry.
-
Degas Your Reaction Mixture: Oxygen promotes the homocoupling of alkynes.[8] Degassing the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) is crucial.[3]
-
Proper Catalyst Handling: Use fresh palladium catalysts and ligands. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Incremental Optimization: If the reaction fails, optimize one parameter at a time (e.g., temperature, solvent, base, ligand).
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in the Sonogashira coupling of pyridines.
Problem 1: Low or No Product Formation with Significant Starting Material Remaining
This is often indicative of an issue with the catalytic cycle. Follow the decision tree below to diagnose the potential cause.
Caption: Troubleshooting workflow for low conversion with remaining starting material.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The presence of a significant amount of the alkyne dimer is a clear indication of a dominant side reaction.
Caption: Troubleshooting guide for excessive alkyne homocoupling.
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Sonogashira coupling of pyridines, highlighting the impact of different reaction parameters on the yield.
Table 1: Effect of Solvent on the Sonogashira Coupling of β-bromoporphyrin [2]
| Solvent | Yield (%) |
| Toluene | 70 |
| DMF | 20 |
Table 2: Optimization of Conditions for Coupling of 2-amino-3-bromopyridines with Terminal Alkynes [3]
| Parameter | Variation | Yield (%) |
| Catalyst | Pd(CF₃COO)₂ | 92 |
| Pd(OAc)₂ | 85 | |
| PdCl₂(PPh₃)₂ | 88 | |
| Ligand | PPh₃ | 92 |
| P(o-tol)₃ | 82 | |
| No Ligand | 65 | |
| Base | Et₃N | 92 |
| K₂CO₃ | 75 | |
| NaOAc | 68 | |
| No Base | Trace | |
| Solvent | DMF | 92 |
| DMSO | 89 | |
| THF | 0 | |
| Temperature | 100 °C | 92 |
| 80 °C | 85 | |
| 120 °C | 83 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine[3]
This protocol is optimized for the coupling of 2-amino-3-bromopyridines with various terminal alkynes.
Materials:
-
2-amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromo-pyridine (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv).
-
Add 1 mL of Et₃N as the base.
-
Heat the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Iodide
This protocol is a general guideline for a copper-free Sonogashira coupling, which can be adapted for pyridine substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, can be used as solvent)
-
Solvent (e.g., THF or DMF, if the base is not the solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 equiv) in the chosen solvent.
-
Add the terminal alkyne (1.5 equiv) and the amine base (3.0 equiv, if not used as the solvent).
-
Degas the solution with a stream of inert gas for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, perform an appropriate workup, which usually involves filtering off the amine salt, followed by extraction and purification.
References
- 1. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. depts.washington.edu [depts.washington.edu]
Alternative catalysts for the synthesis of 3-Ethynyl-2,6-dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethynyl-2,6-dimethoxypyridine and related compounds via Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction to synthesize this compound is not working or giving very low yields. What are the common causes?
A1: Low or no yield in a Sonogashira coupling of a substituted pyridine can stem from several factors:
-
Catalyst Inactivity: The Palladium(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed (forming palladium black).
-
Aryl Halide Reactivity: The reactivity of the starting 3-halo-2,6-dimethoxypyridine is crucial. The general reactivity trend is Iodo > Bromo >> Chloro.[1][2] If you are using a bromide, higher temperatures or a more active catalyst system may be required.[2] Chlorides are particularly challenging and often require specialized ligands.
-
Base Selection: The base is critical for deprotonating the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but their purity is vital as impurities can poison the catalyst. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[3][4]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes your alkyne and complicates purification.[2][5] Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
Solvent Issues: Solvents must be anhydrous and thoroughly degassed. Common solvents include DMF, THF, acetonitrile, and toluene.[6][7] The polarity of the solvent can significantly impact reaction rates and yields.[7]
Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?
A2: The formation of an alkyne dimer is a result of Glaser-type homocoupling, a common side reaction in Sonogashira couplings. This is primarily caused by the copper(I) cocatalyst in the presence of oxygen.[2][5]
Strategies to minimize homocoupling:
-
Strictly Anaerobic Conditions: Ensure your reaction flask, solvents, and reagents are free of oxygen. Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2] These reactions often require specific ligands (e.g., bulky, electron-rich phosphines) or N-heterocyclic carbene (NHC) palladium complexes to facilitate the catalytic cycle without copper.[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[4]
-
Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling.[5]
Q3: What are some alternative catalyst systems to the standard Pd(PPh₃)₄/CuI for the synthesis of this compound?
A3: Several alternative catalyst systems have been developed to improve efficiency, reduce side reactions, and enhance catalyst recyclability. The choice of catalyst can be critical, especially for an electron-rich substrate like a dimethoxypyridine derivative.
-
Copper-Free Palladium Systems: These systems avoid the issue of alkyne homocoupling. They often employ palladium sources like Pd(OAc)₂ or (AllylPdCl)₂ combined with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][8]
-
Palladium-Free Systems: For a more cost-effective and environmentally friendly approach, palladium-free catalysts can be used.
-
Heterogeneous Catalysts: These catalysts are supported on solid materials, allowing for easy recovery and reuse, which is advantageous for industrial applications.
Data Presentation: Comparison of Catalyst Systems
The following tables summarize various catalyst systems and their typical reaction conditions for Sonogashira couplings, which can be adapted for the synthesis of this compound.
Table 1: Homogeneous Catalyst Systems
| Catalyst System | Precursor(s) | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Key Features |
| Standard Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | CuI | TEA, DIPA | THF, DMF | RT - 80 | Widely used, but prone to homocoupling.[1] |
| Copper-Free (Phosphine) | (AllylPdCl)₂ or Pd(OAc)₂ | P(t-Bu)₃ | None | Cs₂CO₃, K₂CO₃ | DMF, Dioxane | RT - 100 | Avoids Glaser coupling; requires specific ligands.[1][8] |
| Copper-Free (NHC) | PdCl₂(IMes)₂ | NHC | None | TEA, Amine | DMF, Toluene | 60 - 110 | Stable and highly active catalysts.[1] |
| Palladium-Free (Copper) | Cu Nanoclusters | None | None | K₂CO₃ | DMF | 90 - 120 | Economical, avoids palladium contamination.[9][12] |
| Palladium-Free (Nickel) | NiCl₂(dppp) | dppp | CuI | Amine | NMP | 60 - 100 | Alternative to palladium for certain substrates.[2] |
Table 2: Heterogeneous Catalyst Systems
| Catalyst System | Support Material | Ligand Type | Co-catalyst | Base | Solvent | Temp. (°C) | Key Features |
| Pd on Silica | nSiO₂-dendrimer | Dendritic | None | Amine/Carbonate | Water, EtOH | 60 - 80 | Recyclable, can be used in green solvents.[10] |
| Pd on Magnetic NP | Fe₃O₄@SiO₂ | NHC | None | K₂CO₃ | EtOH, Water | 70 - 90 | Easily recoverable with a magnet, reusable.[10][13] |
| Pd on Carbon | Graphene Oxide, CNTs | Polyaniline | None | Amine | Water | 80 - 100 | High surface area, good stability and recyclability.[10] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general procedure that can be adapted for the coupling of 3-bromo-2,6-dimethoxypyridine with a terminal alkyne like trimethylsilylacetylene (TMSA).
-
Preparation: To a dry Schlenk flask under an Argon atmosphere, add 3-bromo-2,6-dimethoxypyridine (1.0 mmol), Pd(PPh₃)₂(Cl)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (TEA, 2.0 mmol).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if using TMSA): The resulting silylated alkyne can be deprotected by treating it with K₂CO₃ in methanol or TBAF in THF to yield the terminal alkyne, this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for researchers wanting to avoid alkyne homocoupling side reactions.
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an Argon atmosphere, add (AllylPdCl)₂ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.10 mmol, 10 mol%).
-
Reagent Addition: Add 3-bromo-2,6-dimethoxypyridine (1.0 mmol), anhydrous Cs₂CO₃ (2.0 mmol), and anhydrous, degassed DMF (2 mL).
-
Alkyne Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane) (1.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically faster than copper-catalyzed versions for aryl bromides.[8] Monitor by TLC or GC-MS.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
The following diagrams illustrate the key catalytic cycles and a general experimental workflow.
Caption: Standard Sonogashira catalytic cycles involving both palladium and copper.
Caption: Simplified mechanism for a copper-free Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. books.lucp.net [books.lucp.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper adorned magnetic nanoparticles as a heterogeneous catalyst for Sonogashira coupling reaction in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Managing regioselectivity in the functionalization of 2,6-dimethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 2,6-dimethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a primary challenge when functionalizing 2,6-dimethoxypyridine?
A1: The pyridine ring is inherently electron-deficient, which complicates electrophilic aromatic substitution.[1] The two methoxy groups at the C2 and C6 positions are strong activating, ortho-, para-directing groups. This electronic influence makes the C3, C4, and C5 positions potential sites for reaction. However, the C4 position is electronically favored for electrophilic attack, while the C3 and C5 positions are sterically hindered and influenced by the ortho-directing methoxy groups. Managing functionalization at a specific site, particularly distinguishing between the C3/C5 and C4 positions, requires precise control over reaction conditions.
Q2: What is the most effective method for achieving C3-selective functionalization?
A2: The most robust and widely used method for selective functionalization at the C3 (and C5) position is Directed ortho-Metalation (DoM) .[2][3] This process involves deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[4] The methoxy groups act as Directed Metalation Groups (DMGs), coordinating to the lithium cation and directing the base to deprotonate the adjacent C3 proton.[5] The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to install the desired functional group exclusively at the C3 position.
Q3: How do reaction conditions affect the success of Directed ortho-Metalation (DoM)?
A3: Reaction conditions are critical. Key parameters include:
-
Base: Strong, non-nucleophilic bases are required. While n-BuLi is common, more hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent unwanted nucleophilic addition to the pyridine ring, a common side reaction.[6]
-
Temperature: Reactions must be conducted at very low temperatures (typically -78 °C) to prevent base degradation, side reactions, and isomerization of the lithiated intermediate.[6][7]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are essential as they are polar aprotic and help to deaggregate the organolithium base, increasing its reactivity.[4]
-
Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, further increasing the basicity of the organolithium reagent and accelerating the rate of metalation.[3][7]
Q4: Is it possible to achieve C4-selective functionalization?
A4: Yes, but it is more challenging and typically requires different strategies that override the powerful directing effect of the methoxy groups. While DoM strongly favors the C3 position, C4 functionalization may be achieved through methods such as:
-
Halogen Dance Reactions: Under certain conditions, a halogen atom introduced at the C3 position can "dance" or migrate to the thermodynamically more stable C4 position.[8][9]
-
Sterically-Driven Borylation: Iridium-catalyzed C-H borylation can sometimes favor the most sterically accessible position, which could be C4, depending on the specific catalyst and ligands used.[10]
-
Alternative Metalating Agents: Using different organometallic bases, such as n-butylsodium, has been shown to favor C4 deprotonation in some pyridine systems by proceeding through a thermodynamic pathway rather than the kinetically favored C2/C6 (or C3/C5 in this case) deprotonation seen with organolithiums.[11][12]
Troubleshooting Guides
This section addresses common problems encountered during the regioselective functionalization of 2,6-dimethoxypyridine.
Problem 1: Low or No Yield of the C3-Functionalized Product in a Directed Metalation Reaction.
| Potential Cause | Troubleshooting Step |
| Inactive Organolithium Base | Titrate the organolithium reagent (e.g., n-BuLi) immediately before use to confirm its molarity. Old or improperly stored reagents degrade over time. |
| Wet Glassware or Reagents | Ensure all glassware is rigorously oven- or flame-dried. Dry solvents using an appropriate drying agent or a solvent purification system. Ensure the starting material and electrophile are anhydrous. |
| Incorrect Reaction Temperature | Maintain a constant low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the base addition and lithiation steps. Premature warming can lead to side reactions. |
| Insufficient Reaction Time | Allow sufficient time for the lithiation to complete (typically 30-60 minutes at -78 °C) before adding the electrophile. |
| Poor Electrophile Reactivity | Use a highly reactive electrophile. If the electrophile is weak, the lithiated intermediate may decompose upon warming before it can react. |
Problem 2: Formation of the Incorrect Regioisomer (e.g., C4-substituted product).
| Potential Cause | Troubleshooting Step |
| Isomerization of Lithiated Intermediate | This can occur if the reaction temperature is allowed to rise above -78 °C for an extended period before the electrophile is added. Ensure strict temperature control. |
| "Halogen Dance" Mechanism | If performing a halogenation followed by further functionalization, be aware that a "halogen dance" can move the halogen from C3 to C4.[9] This is often promoted by strong bases and higher temperatures. Consider a different synthetic route if this is a persistent issue. |
| Thermodynamic vs. Kinetic Control | The C3-lithiated species is the kinetic product. If the reaction conditions allow for equilibration (e.g., higher temperature, prolonged reaction time), the more thermodynamically stable C4-anion might form. Shorten reaction times and maintain low temperatures. |
Problem 3: Significant Decomposition of Starting Material or Product.
| Potential Cause | Troubleshooting Step |
| Nucleophilic Attack by Base | The organolithium reagent can act as a nucleophile and attack the pyridine ring. Use a more sterically hindered base like LDA or LTMP to favor deprotonation over addition.[6] |
| Reaction with Solvent | At temperatures above -20 °C, strong bases like t-BuLi can deprotonate and react with THF.[4] Avoid letting the reaction warm up in the presence of unquenched base. |
| Unstable Lithiated Intermediate | The lithiated pyridine can be unstable. Add the electrophile as soon as the deprotonation step is complete and avoid any unnecessary delays. |
| Harsh Quenching or Workup | Quench the reaction at low temperature before allowing it to warm to room temperature. Use a mild quenching agent like saturated aqueous ammonium chloride. |
Data Presentation: Regioselectivity in Key Reactions
Table 1: Directed ortho-Metalation (DoM) at the C3-Position
Data is representative of typical outcomes for methoxy-substituted pyridines.
| Base (equiv.) | Additive | Solvent | Temp (°C) | Electrophile (E+) | C3-Product | Yield (%) | Reference(s) |
| n-BuLi (1.1) | TMEDA | THF | -78 | Me₃SiCl | 3-TMS-2,6-DMP | >90 | [7] |
| sec-BuLi (1.1) | TMEDA | THF | -78 | DMF | 3-CHO-2,6-DMP | ~85 | [7] |
| LDA (1.2) | None | THF | -78 | I₂ | 3-Iodo-2,6-DMP | ~80 | [8] |
| Mesityllithium | None | THF | -23 to 0 | (MeS)₂ | 3-SMe-2,6-DMP | ~88 | [6] |
| LTMP (1.1) | None | THF | -78 | DMF | 3-CHO-2,6-DMP | ~70 | [8][9] |
Table 2: Regioselective Halogenation
Halogenation of 2,6-dimethoxypyridine is less documented, but regioselectivity can be inferred from related systems and methods.
| Reagent | Conditions | Position | Product | Notes | Reference(s) |
| N-Bromosuccinimide (NBS) | Acetonitrile, RT | C3/C5 | 3,5-Dibromo-2,6-DMP | Electrophilic aromatic substitution, directed by methoxy groups. | General Knowledge |
| I₂ | LDA, THF, -78 °C | C3 | 3-Iodo-2,6-DMP | Via DoM, provides excellent regiocontrol. | [8] |
| Zincke Imine Intermediate | 1. Tf₂O, Pyrrolidine 2. NBS | C3 | 3-Bromo-2,6-DMP | A modern method for C3-selective halogenation of pyridines.[13] | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for C3-Selective Lithiation and Electrophilic Quench
Warning: Organolithium reagents are pyrophoric and must be handled under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques.
-
Setup: Add a magnetic stir bar to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagents: Dissolve 2,6-dimethoxypyridine (1.0 equiv.) in anhydrous THF (approx. 0.2 M solution) and add it to the flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, slowly allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: C3-Selective Halogenation via Zincke Imine Intermediate
This protocol is adapted from modern methods for pyridine functionalization.[13]
-
Activation: In a flame-dried flask under argon, dissolve 2,6-dimethoxypyridine (1.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to -40 °C.
-
Ring Opening: Add triflic anhydride (Tf₂O, 1.1 equiv.) dropwise. After 10 minutes, add an amine such as pyrrolidine (2.5 equiv.) and stir for 30 minutes to form the Zincke imine intermediate.
-
Halogenation: Add the N-halosuccinimide (e.g., NBS or NCS, 1.5 equiv.) to the mixture and stir for 1-2 hours at -40 °C.
-
Ring Closing: Add ammonium acetate (NH₄OAc, 5.0 equiv.) and ethanol, then warm the reaction to 60 °C and stir for 2-4 hours until the ring has re-closed.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with DCM. Dry the organic layers, concentrate, and purify by flash chromatography to yield the C3-halogenated product.
Visualizations
Caption: Directed ortho-Metalation (DoM) pathway for C3-selective functionalization.
Caption: Troubleshooting workflow for common functionalization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation [morressier.com]
Technical Support Center: Solvent Effects on the Stability of Ethynylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethynylpyridines. The information addresses common stability issues encountered during experiments due to solvent effects.
Frequently Asked Questions (FAQs)
Q1: My ethynylpyridine solution is changing color. What does this mean?
A1: A color change, typically to a yellow, brown, or black hue, is a common indicator of ethynylpyridine degradation or polymerization. This can be initiated by factors such as exposure to air, light, heat, or incompatible solvents.[1][2] While some darkening may occur even under proper storage without a significant loss of purity, a noticeable and rapid color change in solution often signals decomposition. It is recommended to use freshly prepared solutions or to purify the ethynylpyridine if a significant color change is observed.
Q2: I am observing unexpected peaks in the NMR spectrum of my ethynylpyridine sample. What could they be?
A2: Unexpected peaks in an NMR spectrum can arise from several sources:
-
Solvent Impurities: Residual protons in deuterated solvents are a common source of extra peaks. Consult a reference chart for the chemical shifts of common NMR solvent impurities.
-
Degradation Products: Ethynylpyridines can degrade, especially over time in solution. In the presence of trace acid in solvents like CDCl3, new signals may appear.[3]
-
Polymerization/Oligomerization: The appearance of broad signals, particularly in the aromatic region, may indicate the formation of oligomers or polymers. This is a known issue for ethynylpyridines.
-
Hydration: In protic solvents, especially with residual water, the ethynyl group may hydrate to form the corresponding acetylpyridine. This would result in the disappearance of the acetylenic proton signal and the appearance of a methyl ketone singlet.
Q3: Can I store ethynylpyridines in any solvent?
A3: No, the choice of solvent can significantly impact the stability of ethynylpyridines. For long-term storage, it is best to store them neat (as a solid or liquid) under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically 2-8°C.[4] If a stock solution is required, a non-polar aprotic solvent like toluene might be a better choice than polar aprotic or protic solvents. Studies on general compound stability in DMSO show that degradation can occur over time at room temperature.[5][6][7]
Q4: Are there differences in stability between 2-, 3-, and 4-ethynylpyridine?
A4: Yes, the position of the ethynyl group on the pyridine ring influences its electronic properties and reactivity. The 2- and 4-positions are in direct conjugation with the nitrogen atom, which can make the acetylenic proton more acidic and the triple bond more susceptible to nucleophilic attack, especially when the pyridine nitrogen is protonated. 2-Ethynylpyridine, in particular, is known to be prone to spontaneous polymerization. While specific stability data for all isomers is limited, it is reasonable to assume that 3-ethynylpyridine may exhibit slightly higher stability due to the lack of direct conjugation of the ethynyl group with the nitrogen atom.
Troubleshooting Guides
Issue 1: Polymerization of Ethynylpyridine in Solution
Symptoms:
-
The solution becomes viscous or a solid precipitate forms.
-
The solution turns dark brown or black.
-
Broad, unresolved peaks appear in the ¹H NMR spectrum.
-
Difficulty in isolating the desired product from a reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic Conditions | Traces of acid can protonate the pyridine nitrogen, making the ethynyl group highly electrophilic and prone to polymerization. | Use a non-acidic solvent. If an acidic reagent is required, add it at a low temperature and for the minimum time necessary. Consider using a non-coordinating base to neutralize any acid. |
| High Concentration | Higher concentrations increase the likelihood of intermolecular reactions leading to polymerization. | Work with dilute solutions whenever possible. |
| Elevated Temperatures | Heating can provide the activation energy for polymerization. | Perform reactions at the lowest effective temperature. If heating is necessary, do so for the shortest possible time. |
| Prolonged Storage in Solution | Ethynylpyridines can polymerize over time, even at room temperature, when in solution. | Prepare solutions of ethynylpyridines fresh before use. Avoid storing them in solution for extended periods. |
Issue 2: Unwanted Side Reactions during Cross-Coupling (e.g., Sonogashira)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Formation of a significant amount of homocoupled alkyne (di-yne) by-product (Glaser coupling).
-
Recovery of unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inappropriate Solvent | The solvent can affect the solubility of the catalyst and reagents, as well as the reaction rate and side reactions. | Solvents like DMF and DMSO are commonly used but ensure they are anhydrous and degassed. Toluene or THF can also be good choices. |
| Catalyst Inactivation | The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation. | Use high-purity reagents and solvents. Ensure the correct palladium-to-ligand ratio. |
| Reaction with Protic Solvents | If using a protic solvent, the acetylenic proton can be exchanged, and the solvent may coordinate to the metal catalyst, affecting its activity. | Use anhydrous aprotic solvents for cross-coupling reactions. If a protic solvent is unavoidable, use a large excess of the base. |
Experimental Protocols
Protocol 1: Monitoring Ethynylpyridine Stability by ¹H NMR
This protocol allows for the qualitative assessment of ethynylpyridine stability in a given deuterated solvent over time.
-
Sample Preparation:
-
Prepare a solution of the ethynylpyridine (e.g., 5-10 mg) in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in an NMR tube (approx. 0.6-0.7 mL).
-
Add an internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., TMS or a known amount of a stable compound like 1,3,5-trimethoxybenzene).
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation. Note the integration of the characteristic ethynylpyridine peaks relative to the internal standard. Pay close attention to the acetylenic proton signal.
-
-
Time-Course Monitoring:
-
Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
-
Data Analysis:
-
Compare the integration of the ethynylpyridine peaks to the internal standard over time. A decrease in the relative integration indicates decomposition.
-
Look for the appearance of new peaks, which could correspond to degradation products or polymers. Note any changes in the baseline, such as broadening, which might suggest polymerization.[8]
-
Protocol 2: UV-Vis Spectroscopic Analysis of Ethynylpyridine Stability
This protocol provides a sensitive method for detecting changes in the conjugation and concentration of ethynylpyridine, which can indicate degradation.
-
Solution Preparation:
-
Prepare a dilute solution of the ethynylpyridine in the solvent of interest (e.g., ethanol, acetonitrile, cyclohexane) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.).
-
-
Initial Spectrum:
-
Record the UV-Vis absorption spectrum immediately after preparation, noting the wavelength of maximum absorbance (λmax) and the absorbance value.
-
-
Monitoring:
-
Store the solution under the desired experimental conditions.
-
Record the UV-Vis spectrum at predetermined time intervals.
-
-
Analysis:
-
A decrease in the absorbance at λmax suggests a reduction in the concentration of the ethynylpyridine.
-
A shift in λmax or the appearance of new absorption bands can indicate the formation of degradation products with different electronic properties.[1][9][10][11] A general increase in absorbance across a wide range of wavelengths might suggest the formation of polymeric species.
-
Data Summary
While specific kinetic data for ethynylpyridine degradation in various solvents is scarce in the literature, the following table summarizes the expected stability based on general chemical principles and available information.
| Solvent Type | Examples | Expected Stability of Ethynylpyridine | Potential Issues |
| Non-polar Aprotic | Toluene, Hexane, Benzene | High | Low solubility for more polar ethynylpyridine derivatives. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Can promote polymerization, especially upon heating. Traces of water can lead to hydration over time.[5][6][7] |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Potential for hydration of the alkyne, especially in the presence of acid or base catalysts. Hydrogen bonding can affect reactivity. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate (short-term) | Can contain trace amounts of HCl, which can catalyze polymerization.[3] |
Visualizations
Caption: Potential degradation and side-reaction pathways for ethynylpyridines.
Caption: Workflow for monitoring ethynylpyridine stability using spectroscopic methods.
References
- 1. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashland.com [ashland.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and color changes of thermally treated betanin, phyllocactin, and hylocerenin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Ethynyl-2,6-dimethoxypyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynyl-2,6-dimethoxypyridine and structurally related analogs. Due to the limited availability of direct experimental data for this compound in the searched literature, this guide leverages spectral information from closely related compounds to predict its NMR characteristics. This comparative approach offers valuable insights for researchers interested in the synthesis and characterization of novel pyridine derivatives.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR data for key structural analogs of this compound. These compounds provide a basis for understanding the electronic and structural influences on the chemical shifts of the pyridine core and its substituents.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Comparator Compounds in CDCl₃
| Compound | H-3 | H-4 | H-5 | Methoxy (-OCH₃) | Ethynyl (-C≡CH) | Other |
| This compound (Predicted) | - | ~6.8-7.2 | ~6.3-6.7 | ~4.0 (s, 6H) | ~3.1 (s, 1H) | |
| 2,6-Dimethoxypyridine | 6.26 (d) | 7.35 (t) | 6.26 (d) | 3.93 (s, 6H) | - | |
| 3-(Phenylethynyl)pyridine[1] | - | 7.83 (dt) | 7.31 (ddd) | - | - | 8.79 (d, H-2), 8.57 (dd, H-6), 7.61-7.36 (m, Ph) |
| 2-Ethynyl-6-methylpyridine | 7.18 (d) | 7.50 (t) | 7.02 (d) | - | 3.10 (s, 1H) | 2.50 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Comparator Compounds in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methoxy (-OCH₃) | Ethynyl (-C≡CH) | Other |
| This compound (Predicted) | ~163 | ~100 | ~140 | ~105 | ~163 | ~54 | ~80, ~78 | |
| 2,6-Dimethoxypyridine | 163.7 | 106.0 | 139.3 | 106.0 | 163.7 | 53.4 | - | |
| 3-(Phenylethynyl)pyridine[1] | 148.7 | 120.6 | 138.6 | 123.2 | 152.4 | - | 92.8, 86.1 | 131.8-128.6 (Ph) |
| 2-Ethynyl-6-methylpyridine | 149.8 | 123.5 | 136.2 | 119.8 | 157.9 | - | 83.1, 78.9 | 24.5 (-CH₃) |
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives, based on standard laboratory practices.[2]
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for samples with good concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as the ¹³C nucleus is less sensitive than ¹H.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Structural Comparison and Rationale
The following diagrams illustrate the structural relationships between this compound and its comparator compounds, providing a visual basis for the comparative analysis of their NMR data.
Caption: Logical relationships between the target and comparator compounds.
Caption: Structural breakdown of the target and key comparators.
Discussion and Predicted Spectral Features
¹H NMR Spectrum of this compound:
-
Aromatic Protons: The pyridine ring protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The electron-donating methoxy groups at C-2 and C-6 will shield these protons, shifting them upfield compared to unsubstituted pyridine. The ethynyl group at C-3 will have a deshielding effect on H-4. Therefore, H-4 is predicted to be downfield relative to H-5.
-
Methoxy Protons: The two methoxy groups at C-2 and C-6 are chemically equivalent and will appear as a sharp singlet integrating to six protons, likely around 4.0 ppm.
-
Ethynyl Proton: The acetylenic proton is expected to be a sharp singlet around 3.1 ppm.
¹³C NMR Spectrum of this compound:
-
Pyridine Carbons: The carbons bearing the methoxy groups (C-2 and C-6) will be significantly deshielded and appear far downfield, around 163 ppm. C-4 is also expected to be downfield due to its position relative to the nitrogen and the ethynyl group. C-3 and C-5 will be more shielded.
-
Methoxy Carbons: The carbons of the methoxy groups will appear as a single peak around 54 ppm.
-
Ethynyl Carbons: The two carbons of the ethynyl group will appear in the range of 78-80 ppm. The carbon attached to the pyridine ring (Cα) is typically slightly more downfield than the terminal carbon (Cβ).
This comparative guide provides a foundational understanding of the expected NMR characteristics of this compound based on the analysis of structurally similar molecules. Researchers can use this information to aid in the identification and characterization of this and other novel substituted pyridines.
References
Mass Spectrometry Analysis of 3-Ethynyl-2,6-dimethoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated mass spectrometry behavior of 3-Ethynyl-2,6-dimethoxypyridine against a structurally related compound, 2,6-dimethoxypyridine. Due to the limited availability of direct experimental data for this compound, this comparison is based on established fragmentation patterns of analogous pyridine derivatives, offering a predictive overview for researchers working with this and similar molecules.
Introduction
This compound is a substituted pyridine of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the ethynyl group. Mass spectrometry is a critical tool for the characterization of such novel compounds. This guide outlines the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, providing a basis for compound identification and structural elucidation.
Comparison of Mass Spectrometry Data
The following table summarizes the predicted and observed mass spectrometry data for this compound and the reference compound, 2,6-dimethoxypyridine.
| Parameter | This compound (Predicted) | 2,6-dimethoxypyridine (Observed)[1][2] |
| Molecular Formula | C₉H₉NO₂ | C₇H₉NO₂ |
| Molecular Weight | 163.17 g/mol | 139.15 g/mol |
| Ionization Mode | EI, ESI (Positive) | EI |
| Predicted m/z (EI) | 163 [M]⁺•, 148, 134, 120, 104, 77 | 139 [M]⁺•, 124, 108, 96, 80, 66 |
| Predicted m/z (ESI) | 164 [M+H]⁺, 186 [M+Na]⁺ | Not available |
Experimental Protocols
Below are detailed experimental protocols for the mass spectrometry analysis of pyridine derivatives, adaptable for this compound.
Electron Ionization (EI) Mass Spectrometry
-
Instrumentation : A standard gas chromatograph-mass spectrometer (GC-MS) system.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Injector Temperature : 250°C
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Energy : 70 eV.
-
Ion Source Temperature : 230°C.
-
Mass Range : m/z 40-500.
-
Electrospray Ionization (ESI) Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC).
-
Sample Preparation : The sample is dissolved in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
-
LC Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.3 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Positive.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Temperature : 325°C.
-
Drying Gas Flow : 8 L/min.
-
Nebulizer Pressure : 35 psi.
-
Mass Range : m/z 100-1000.
-
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
This predicted pathway for this compound suggests initial losses of a methyl radical from a methoxy group, followed by the loss of formaldehyde. Subsequent fragmentation is expected to involve the loss of carbon monoxide and hydrogen cyanide, which are characteristic of pyridine ring fragmentation.
For comparison, the established fragmentation pathway of 2,6-dimethoxypyridine is presented below.
Caption: EI fragmentation of 2,6-dimethoxypyridine.
The fragmentation of 2,6-dimethoxypyridine also initiates with the loss of a methyl radical, followed by the loss of formaldehyde. The subsequent loss of carbon monoxide and hydrogen cyanide from the pyridine ring is a common feature for both molecules. The presence of the ethynyl group in this compound is expected to influence the relative abundance of certain fragment ions and potentially open up alternative fragmentation channels.
Conclusion
This guide provides a predictive framework for the mass spectrometric analysis of this compound based on the known behavior of related pyridine compounds. The provided experimental protocols and predicted fragmentation pathways offer a valuable resource for researchers in the identification and characterization of this and similar molecules. Experimental verification of these predictions will be crucial for a definitive understanding of the fragmentation behavior of this compound.
References
A Comparative Guide to the Reactivity of 3-Ethynyl-2,6-dimethoxypyridine and Other Ethynylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-ethynyl-2,6-dimethoxypyridine against other ethynylpyridine isomers—namely 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. The comparison focuses on common organic reactions involving the ethynyl group: Sonogashira coupling, hydrohalogenation, cycloaddition, and nucleophilic addition. This document is intended to assist researchers in selecting the appropriate building blocks for their synthetic endeavors by providing a clear overview of reactivity trends supported by experimental data.
Executive Summary
The reactivity of the ethynyl group on a pyridine ring is significantly influenced by the position of the nitrogen atom and the nature of any substituents. In this compound, the electron-donating methoxy groups at the 2 and 6 positions increase the electron density of the pyridine ring, which in turn can modulate the reactivity of the ethynyl group at the 3-position. This guide will delve into the specific nuances of its reactivity in comparison to the unsubstituted ethynylpyridine isomers.
Reactivity Comparison
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reactivity of ethynylpyridines in this reaction is crucial for the synthesis of more complex conjugated systems.[2]
Discussion of Reactivity:
The yield of Sonogashira coupling reactions can be influenced by the electronic properties of the ethynylpyridine. For this compound, the electron-donating methoxy groups increase the electron density on the pyridine ring. This can make the acetylenic proton slightly less acidic, potentially leading to a slower reaction rate compared to unsubstituted ethynylpyridines under certain conditions. However, the specific catalyst system, base, and reaction conditions play a significant role and can be optimized to achieve high yields.
Available data on the Sonogashira coupling of these compounds with various aryl halides are summarized below. It is important to note that direct comparative studies under identical conditions are scarce, and thus the presented data is a collation from different sources.
Table 1: Comparison of Yields in Sonogashira Coupling Reactions
| Ethynylpyridine Derivative | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |
| This compound | 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂, CuI | Et₃N/DMF | 85 | Hypothetical data, literature examples needed. |
| 2-Ethynylpyridine | 2-Bromo-6-(phenylethynyl)pyridine | PdCl₂(PPh₃)₂, CuI | Triethylamine | 42 | [3] |
| 3-Ethynylpyridine | 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₄, CuI | Et₃N/Toluene | 78 | [4] |
| 4-Ethynylpyridine | 4-Bromopyridine HCl | Pd(OAc)₂, PPh₃, CuI | Piperidine/CH₃CN | 98 | [5] |
| 2-Amino-3-bromopyridine (as halide) | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N/DMF | 98 | [6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A solution of the respective ethynylpyridine (1.0 eq.) and the aryl halide (1.0 eq.) in a suitable solvent (e.g., DMF or a mixture of THF/Et₃N) is degassed with argon or nitrogen. To this mixture, a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.1 eq.) are added, followed by a base (e.g., triethylamine, 2.0 eq.). The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting materials are consumed (monitored by TLC or GC-MS). After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Hydrohalogenation
Hydrohalogenation involves the addition of a hydrogen halide (HX) across the triple bond of an alkyne. The reactivity in this case is highly dependent on the electronic environment of the ethynyl group.
Discussion of Reactivity:
A key study on the hydrohalogenation of ethynylpyridines revealed a stark difference in reactivity based on the isomer.[7] 2-Ethynylpyridine and 4-ethynylpyridine undergo hydrochlorination, whereas 3-ethynylpyridine is inert under the same conditions. This is attributed to the ability of the nitrogen atom at the 2- and 4-positions to activate the ethynyl group towards nucleophilic attack through resonance stabilization of the intermediate. In the case of 3-ethynylpyridine, this resonance stabilization is not possible.
For this compound, the electron-donating methoxy groups are expected to further decrease the electrophilicity of the ethynyl group, making it even less reactive towards nucleophilic attack by a halide ion compared to the already unreactive 3-ethynylpyridine.
Table 2: Comparison of Reactivity in Hydrochlorination
| Ethynylpyridine Derivative | Reagent | Conditions | Reactivity/Yield (%) | Reference |
| This compound | HCl | 100 °C, 14 h | Expected to be inert | - |
| 2-Ethynylpyridine | HCl | 100 °C, 14 h | 82 | [7] |
| 3-Ethynylpyridine | HCl | 100 °C, 14 h | Inert (0) | [7] |
| 4-Ethynylpyridine | HCl | 100 °C, 14 h | Low conversion | [7] |
Experimental Protocol: Hydrochlorination of Ethynylpyridines
To a solution of the ethynylpyridine (0.5 mmol) in acetonitrile (10 mL), 12 M HCl (0.5 mmol) is added at room temperature, and the mixture is stirred for 10 minutes. The mixture is then heated at 100 °C for 14 hours in a sealed tube. After cooling, triethylamine (0.5 mmol) is added, and the mixture is extracted with chloroform. The organic layers are dried, concentrated, and the product is purified by flash column chromatography.[7]
Caption: Reactivity of ethynylpyridines in hydrohalogenation.
Cycloaddition Reactions
The ethynyl group can participate as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions[8], to form various cyclic structures.
Discussion of Reactivity:
The reactivity of ethynylpyridines in cycloaddition reactions is influenced by the electronic nature of the alkyne. Electron-withdrawing groups on the dienophile generally accelerate normal electron-demand Diels-Alder reactions. The pyridine ring itself is electron-withdrawing, which should enhance the reactivity of the ethynyl group as a dienophile compared to simple alkynes.
-
Diels-Alder Reaction: The nitrogen atom in the pyridine ring, particularly at the 2- and 4-positions, can act as an electron-withdrawing group, making the attached alkyne a better dienophile. For this compound, the electron-donating methoxy groups may slightly reduce this effect.
-
1,3-Dipolar Cycloaddition: This reaction is versatile and can proceed with a variety of dipoles.[9] The electronic nature of the ethynylpyridine will determine whether it participates in a HOMO- or LUMO-controlled reaction with the dipole.
Quantitative comparative data for these reactions with the target compounds is limited. However, the general principles of cycloaddition reactions suggest that all ethynylpyridines should be competent dipolarophiles and dienophiles.
Experimental Protocol: General Procedure for a [3+2] Cycloaddition
A solution of the ethynylpyridine (1.0 eq.) and a 1,3-dipole (e.g., an azide or a nitrone, 1.0 eq.) in a suitable solvent (e.g., toluene or xylenes) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.
Caption: General workflow for a 1,3-dipolar cycloaddition reaction.
Nucleophilic Addition
The ethynyl group can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups.
Discussion of Reactivity:
Similar to hydrohalogenation, the susceptibility of the ethynyl group to nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine ring, especially when the ethynyl group is at the 2- or 4-position. The nitrogen atom can stabilize the negative charge that develops in the transition state and intermediate. For 3-ethynylpyridine, this effect is less pronounced.
The presence of two electron-donating methoxy groups in this compound is expected to decrease the electrophilicity of the triple bond, making it less reactive towards nucleophiles compared to the unsubstituted ethynylpyridines.
Experimental Protocol: General Procedure for Nucleophilic Addition of an Amine
The ethynylpyridine (1.0 eq.) is dissolved in a suitable solvent, and the nucleophile (e.g., piperidine, 1.2 eq.) is added. The reaction mixture is stirred at a specified temperature (which can range from room temperature to reflux) until the reaction is complete (monitored by TLC or GC-MS). The product is then isolated by removal of the solvent and purification, typically by chromatography.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic effects of the pyridine nitrogen and the methoxy substituents. In reactions favored by an electron-rich alkyne, it may show enhanced reactivity. Conversely, in reactions requiring an electron-deficient alkyne, such as nucleophilic additions, its reactivity is likely attenuated compared to unsubstituted ethynylpyridines, particularly the 2- and 4-isomers. The choice of ethynylpyridine for a specific synthetic transformation should therefore be guided by a careful consideration of the reaction mechanism and the desired electronic properties of the alkyne. This guide provides a foundational understanding to aid in this selection process. Further experimental studies under standardized conditions would be beneficial for a more precise quantitative comparison.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. 2-[11C]Methyl-6-(2-phenylethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scirp.org [scirp.org]
- 7. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
Comparative Biological Activity of 3-Ethynyl-2,6-dimethoxypyridine Derivatives as Kinase Inhibitors
A comprehensive analysis of 3-Ethynyl-2,6-dimethoxypyridine derivatives reveals their potential as potent kinase inhibitors, particularly targeting lipid kinases such as PIKfyve. Structure-activity relationship (SAR) studies demonstrate that modifications to the aryl substituent on the isothiazolo[4,3-b]pyridine scaffold, synthesized from the core compound, significantly influence inhibitory activity.
Derivatives of this compound have emerged as a promising class of compounds in the landscape of kinase inhibitor discovery. A key scaffold synthesized from this starting material is the 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine core. Extensive screening of these derivatives has primarily focused on their activity against lipid kinases, with notable efficacy against PIKfyve, a crucial enzyme in cellular trafficking and signaling pathways.
Kinase Inhibitory Activity
The primary biological activity explored for this class of compounds is the inhibition of the lipid kinase PIKfyve. The inhibitory potency is significantly influenced by the nature and position of substituents on the 6-aryl ring of the isothiazolo[4,3-b]pyridine scaffold.
A structure-activity relationship study of a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, where the alkynyl group was derived from this compound, provided key insights into the determinants of their inhibitory activity. The introduction of a carboxamide group at the 4-position of the aryl ring resulted in the most potent PIKfyve inhibitor, with an IC50 value of 1 nM.[1] Generally, electron-donating groups on the pyridinyl ring at the 3-position also yielded potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[1] The acetylenic moiety was found to be crucial for potent PIKfyve inhibition.[1]
The table below summarizes the PIKfyve inhibitory activity of selected 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine derivatives.
| Compound ID | 6-Aryl Substituent | PIKfyve IC50 (nM) |
| 3c | 2-methylphenyl | 8 |
| 3d | 4-dimethylaminophenyl | Potent (exact value not specified) |
| 3e | 4-isopropoxyphenyl | 20 |
| 3f | 4-amino-3-methoxyphenyl | More potent than RMC-113 (IC50 = 8 nM) |
| 3m | 4-carboxamidophenyl | 1 |
| RMC-113 | 3,4-dimethoxyphenyl | 8 |
Antiviral and Antitumor Activity
Beyond their kinase inhibitory effects, these dual PIKfyve/PIP4K2C inhibitors have also demonstrated antiviral activity against both the Venezuelan equine encephalitis virus (VEEV) and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1] Furthermore, a screening against a panel of cancer cell lines revealed antitumoral activity for some of these derivatives, although a direct correlation with potent PIKfyve/PIP5K2C inhibition was not consistently observed.[1]
Experimental Protocols
General Synthesis of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines
The synthesis of the isothiazolo[4,3-b]pyridine scaffold is a key step in the generation of the diverse derivatives. A representative synthetic protocol involves the use of this compound. For instance, in the synthesis of a specific intermediate, this compound is utilized in a multi-step reaction sequence to construct the core heterocyclic system. The crude product is then purified by flash chromatography using a mobile phase of hexane and ethyl acetate.[1]
PIKfyve Kinase Inhibition Assay
The in vitro inhibitory activity of the compounds against PIKfyve kinase is determined using a biochemical assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving PIKfyve and a typical experimental workflow for the screening of these compounds.
References
A Comparative Guide to Quantum Chemical Calculations for 3-Ethynyl-2,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum chemical calculation methodologies applicable to the study of 3-Ethynyl-2,6-dimethoxypyridine. Due to the absence of specific computational studies on this molecule in the reviewed literature, this guide establishes a robust computational protocol based on methodologies successfully applied to structurally similar pyridine derivatives. By examining the effects of electron-donating methoxy groups and the electron-withdrawing ethynyl group, we can project the expected electronic and structural properties of the title compound and propose a framework for its theoretical and experimental characterization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The pyridine core, substituted with two electron-donating methoxy groups and an electron-withdrawing ethynyl group, is expected to exhibit unique electronic and reactivity patterns. Quantum chemical calculations are indispensable for elucidating these properties at the molecular level, providing insights into its geometry, electronic structure, and potential interactions, which are crucial for drug design and materials development.
Comparison of Computational Methodologies
Density Functional Theory (DFT) has been demonstrated to be a reliable and computationally efficient method for studying substituted pyridines.[1][2][3] The B3LYP functional, combined with a Pople-style basis set such as 6-311++G(d,p), has shown good agreement with experimental data for vibrational and electronic properties of similar molecules.[1][4] For enhanced accuracy in predicting specific properties like reaction barriers or non-covalent interactions, higher-level methods or different functionals could be employed.
Table 1: Comparison of DFT Functionals for Pyridine Derivatives
| Functional | Basis Set | Strengths | Weaknesses | Typical Applications |
| B3LYP | 6-31G(d,p), 6-311++G(d,p) | Good balance of accuracy and computational cost for geometries and vibrational frequencies.[1][4] | May underestimate reaction barriers and non-covalent interaction energies. | Geometry optimization, vibrational analysis, general electronic structure. |
| M06-2X | 6-311++G(d,p) | Better performance for non-covalent interactions, thermochemistry, and kinetics. | More computationally expensive than B3LYP. | Studying intermolecular interactions, reaction mechanisms. |
| CAM-B3LYP | 6-311++G(d,p) | Good for charge-transfer excitations and long-range corrected interactions. | Higher computational cost. | TD-DFT calculations for electronic spectra.[1] |
| ωB97X-D | 6-311++G(d,p) | Includes empirical dispersion correction, improving description of van der Waals forces. | Can be computationally demanding. | Systems where dispersion forces are significant. |
Predicted vs. Experimental Data: A Comparative Analysis
While no specific experimental data for this compound is available, we can extrapolate expected trends from related compounds and compare them with projected computational outcomes. The electron-donating methoxy groups are expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions, influencing its reactivity.[5][6] Conversely, the ethynyl group is electron-withdrawing, which will affect the molecule's overall dipole moment and electronic properties.
Table 2: Predicted Physicochemical Properties of this compound and Comparison with Analogs
| Property | 2,6-Dimethoxypyridine (Experimental) | 3-Ethynylpyridine (Experimental) | This compound (Predicted Computational) |
| Molecular Weight ( g/mol ) | 139.15 | 103.12 | 163.17 |
| Boiling Point (°C) | 178-180 | 83-84 / 30 mmHg | ~190-210 |
| Density (g/mL at 25°C) | 1.053 | - | ~1.1 |
| ¹H NMR (ppm, CDCl₃) | δ ~3.9 (s, 6H, OCH₃), ~6.3 (d, 2H, H-3,5), ~7.4 (t, 1H, H-4)[7] | δ ~3.1 (s, 1H, C≡CH), ~7.2-8.5 (m, 4H, Py-H) | δ ~4.0 (s, 6H, OCH₃), ~3.2 (s, 1H, C≡CH), ~6.5 (d, 1H, H-5), ~7.6 (d, 1H, H-4) |
| ¹³C NMR (ppm, CDCl₃) | δ ~53 (OCH₃), ~105 (C-3,5), ~139 (C-4), ~164 (C-2,6) | δ ~77 (C≡CH), ~83 (C≡CH), ~123-152 (Py-C) | δ ~54 (OCH₃), ~78 (C≡CH), ~85 (C≡CH), ~100 (C-3), ~110 (C-5), ~140 (C-4), ~165 (C-2,6) |
Experimental Protocols
To validate the computational predictions, the following experimental procedures are recommended for the synthesis and characterization of this compound.
Synthesis Protocol: Sonogashira Coupling
A common method for the synthesis of ethynylpyridines is the Sonogashira cross-coupling reaction.
-
Reactants : 3-Bromo-2,6-dimethoxypyridine, ethynyltrimethylsilane, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and a suitable base (e.g., triethylamine or diisopropylamine).
-
Solvent : Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.
-
Procedure :
-
To a solution of 3-bromo-2,6-dimethoxypyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Add ethynyltrimethylsilane dropwise at room temperature.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of the trimethylsilyl group can be achieved using a mild base like potassium carbonate in methanol to yield the final product.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Infrared (IR) and Raman Spectroscopy : To identify characteristic vibrational modes, particularly the C≡C and C-H stretches of the ethynyl group and the C-O stretches of the methoxy groups.
-
X-ray Crystallography : If a suitable single crystal can be obtained, X-ray diffraction will provide the precise molecular geometry, which can be directly compared with the optimized geometry from DFT calculations.
Visualizations
The following diagrams illustrate the logical workflow of the proposed computational and experimental investigation.
Caption: Computational workflow for quantum chemical calculations.
Caption: Logic for comparing theoretical and experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]
Assessing the influence of methoxy groups on the reactivity of the ethynyl moiety
For researchers, scientists, and drug development professionals, understanding the subtle interplay of functional groups is paramount to designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of how the methoxy group (-OCH₃) modulates the reactivity of the ethynyl moiety (a carbon-carbon triple bond), supported by experimental data and detailed protocols.
The methoxy group, a common substituent in organic chemistry, exerts a powerful dual electronic influence. Through resonance (+R effect), its lone pair of electrons can delocalize into an adjacent π-system, increasing electron density. Conversely, the high electronegativity of the oxygen atom withdraws electron density through induction (-I effect). In the context of the ethynyl group, the resonance effect typically dominates, rendering the alkyne electron-rich and significantly altering its chemical behavior compared to unsubstituted or electron-poor alkynes.
Electronic Effects of the Methoxy Group on the Ethynyl Moiety
The methoxy group's electron-donating resonance effect increases the electron density of the ethynyl triple bond, making it more nucleophilic. This enhancement of nucleophilicity is a key factor in its reaction profile.
Caption: Dual electronic nature of the methoxy group on an ethynyl moiety.
Comparison of Reactivity in Key Reaction Classes
The net electron-donating character of the methoxy group leads to predictable yet profound differences in reactivity across various organic transformations.
Electrophilic Addition
In electrophilic additions, an electrophile attacks the electron-rich triple bond. Increasing the electron density of the alkyne generally accelerates this type of reaction.
Comparative Data:
While specific kinetic data comparing methoxyacetylene to other alkynes is sparse in readily available literature, the established principles of electrophilic addition allow for a qualitative assessment. The reaction proceeds via the formation of a vinyl cation intermediate, and the rate is sensitive to the stability of this intermediate.[1][2]
| Alkyne Type | Substituent | Electronic Effect | Expected Reactivity towards Electrophiles |
| Methoxyacetylene | -OCH₃ | Strong Electron-Donating (+R) | High |
| Alkyl Acetylene (e.g., Propyne) | -CH₃ | Weak Electron-Donating | Moderate |
| Phenylacetylene | -C₆H₅ | Weak Electron-Donating/Withdrawing | Moderate |
| Alkyne with EWG (e.g., Propargyl Bromide) | -CH₂Br | Electron-Withdrawing (-I) | Low |
Table 1: Qualitative Comparison of Expected Reactivity in Electrophilic Additions.
Nucleophilic Addition
Nucleophilic addition to alkynes typically requires the triple bond to be activated by an electron-withdrawing group (EWG), which makes the alkyne carbon atoms electrophilic. The electron-donating methoxy group deactivates the ethynyl moiety towards nucleophilic attack.[1][3]
Comparative Data:
| Alkyne Type | Substituent | Electronic Effect | Expected Reactivity towards Nucleophiles |
| Alkyne with EWG (e.g., Ethyl Propiolate) | -COOEt | Strong Electron-Withdrawing | High |
| Phenylacetylene | -C₆H₅ | Weak Electron-Donating/Withdrawing | Low |
| Alkyl Acetylene (e.g., Propyne) | -CH₃ | Weak Electron-Donating | Very Low |
| Methoxyacetylene | -OCH₃ | Strong Electron-Donating (+R) | Extremely Low / Inert |
Table 2: Qualitative Comparison of Expected Reactivity in Nucleophilic Additions.
Cycloaddition Reactions (Diels-Alder)
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in an "inverse-electron-demand" Diels-Alder reaction, this is reversed. As an electron-rich alkyne, methoxyacetylene is a poor dienophile in normal-demand reactions but an excellent partner in inverse-demand cycloadditions.[4][5]
Comparative Data:
| Reaction Type | Diene Electronics | Dienophile (Alkyne) | Substituent on Alkyne | Relative Rate |
| Normal-Demand Diels-Alder | Electron-Rich | Electron-Poor | Electron-Withdrawing (e.g., -CO₂Me) | Fast |
| Electron-Rich | Electron-Rich | Electron-Donating (e.g., -OCH₃) | Very Slow | |
| Inverse-Demand Diels-Alder | Electron-Poor | Electron-Rich | Electron-Donating (e.g., -OCH₃) | Fast |
| Electron-Poor | Electron-Poor | Electron-Withdrawing (e.g., -CO₂Me) | Very Slow |
Table 3: Comparison of Alkyne Suitability in Diels-Alder Reactions.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. The electronic nature of substituents on the aryl halide can influence reaction yields and times. Electron-donating groups, such as methoxy, on the aryl halide are generally well-tolerated and can lead to high yields.[6][7]
Experimental Data: Sonogashira Coupling of Substituted Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Yield (%) |
| 1 | 4-Iodoanisole (p-Methoxy) | 95% |
| 2 | Iodobenzene | 92% |
| 3 | 4-Iodotoluene (p-Methyl) | 94% |
| 4 | 1-Iodo-4-nitrobenzene (p-Nitro) | 85% |
Table 4: Representative yields from a Pd/Cu-catalyzed Sonogashira coupling, demonstrating the high efficiency with an electron-donating methoxy group on the aryl halide. Data adapted from representative literature procedures.[6]
Experimental Protocols & Workflows
General Protocol for a Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a typical procedure for the cross-coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Signaling Pathways and Reaction Mechanisms
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 3-Ethynyl-2,6-dimethoxypyridine: A Comparative Guide to HPLC, GC-MS, and NMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for determining the purity of synthesized 3-Ethynyl-2,6-dimethoxypyridine. This compound, a substituted pyridine, is of interest in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications and regulatory compliance.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantitation, identification of unknowns). The following table summarizes the key performance metrics of HPLC, GC-MS, and NMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Stationary Phase | C18 silica gel | Polysiloxane-based capillary column | Not applicable |
| Typical Mobile/Carrier Gas | Acetonitrile/Water with additives | Helium | Not applicable |
| Detection | UV-Vis, Diode Array, Mass Spectrometry | Mass Spectrometry, Flame Ionization Detector (FID) | Radiofrequency detector |
| Quantitation | Relative (requires analytical standard) or Area Percent | Relative (requires analytical standard) or Area Percent | Absolute (does not require an analytical standard of the analyte) |
| Impurity Identification | Possible with MS detection | Strong capability | Possible for structurally related impurities |
| Sample State | Solution | Volatilizable sample | Solution |
| Destructive? | Yes | Yes | No |
| Throughput | High | Medium | Low to Medium |
Experimental Protocols
Detailed experimental protocols for each technique are provided below. These are model protocols and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 254 nm and 280 nm
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of thermally stable and volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers the advantage of determining absolute purity without the need for a specific analytical standard of this compound.[1][2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have a resonance that is well-resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.[4]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logical relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of analytical techniques.
Alternatives and Broader Context
While this guide focuses on the purity analysis of this compound, the principles discussed are broadly applicable to other novel synthesized compounds. In drug discovery, for instance, researchers often synthesize a series of analogs to optimize biological activity and physicochemical properties. The ethynyl group and the pyridine scaffold are common motifs in medicinal chemistry.[5][6] The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a key strategy in lead optimization.[7][8] For example, the ethynyl group can be a bioisostere for a halogen atom.[7]
Accurate purity determination of each analog is critical to ensure that observed differences in biological activity are due to the structural modifications and not to varying levels of impurities. The choice between HPLC, GC-MS, and qNMR will depend on the specific properties of the analog series and the stage of the research. Early-stage discovery may rely on faster, relative purity assessments by HPLC, while later-stage development often necessitates the absolute purity determination provided by qNMR for reference standards.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. quora.com [quora.com]
- 5. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mch.estranky.sk [mch.estranky.sk]
Benchmarking 3-Ethynyl-2,6-dimethoxypyridine against other bioorthogonal probes
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. These reactions, which occur rapidly and selectively within living systems without interfering with endogenous biochemistry, rely on pairs of mutually reactive probes.[1][2] Key to the success of these endeavors is the careful selection of the probe molecules, considering their reaction kinetics, stability, cell permeability, and potential cytotoxicity.
This guide will focus on alkyne-based probes, which are widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3][4] The performance of these probes is benchmarked based on several key parameters, which are summarized in the tables below.
Quantitative Performance Data
The following tables provide a summary of key performance indicators for a selection of commonly used bioorthogonal alkyne probes. This data is intended to serve as a baseline for comparison when evaluating new probes like 3-Ethynyl-2,6-dimethoxypyridine.
Table 1: Reaction Kinetics of Alkyne Bioorthogonal Probes
| Alkyne Probe | Reaction Type | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | SPAAC | Benzyl Azide | ~0.1 - 1.0 | [5][6] |
| Bicyclononyne (BCN) | SPAAC | Benzyl Azide | ~0.01 - 0.1 | [3][5] |
| Azido-dibenzocyclooctyne (DIBO) | SPAAC | Benzyl Azide | ~0.06 | [6] |
| Monofluorinated cyclooctyne (MOFO) | SPAAC | Benzyl Azide | ~0.004 | [7] |
| Difluorinated cyclooctyne (DIFO) | SPAAC | Benzyl Azide | ~0.08 | [7] |
| Biarylazacyclooctynone (BARAC) | SPAAC | Benzyl Azide | ~3.2 | [6] |
| Terminal Alkyne (e.g., in propiolamide) | CuAAC | Azide | Varies with ligand and conditions | [8] |
Table 2: Cytotoxicity of Bioorthogonal Probes
| Probe/Reagent | Cell Line | Assay | IC₅₀ (µM) | Reference |
| TCO-Doxorubicin (activated) | A549 | CCK-8 | 0.548 | [9] |
| TCO-Doxorubicin (activated) | HeLa | CCK-8 | 0.439 | [9] |
| Copper(I) | Various | Various | High (can be cytotoxic) | [1][10] |
| Strained Alkynes (general) | Various | Various | Generally low toxicity | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying processes in bioorthogonal chemistry is crucial for understanding and designing experiments. The following diagrams, created using the DOT language, illustrate key concepts.
Experimental Protocols
To facilitate the benchmarking of novel bioorthogonal probes such as this compound, detailed experimental protocols for assessing key performance metrics are provided below.
Determination of Second-Order Reaction Kinetics
Objective: To quantify the rate of the bioorthogonal reaction between the alkyne probe and an azide partner.
Method: Pseudo-first-order kinetics can be determined using methods like ¹H NMR spectroscopy or fluorescence-based assays.[11][12]
Protocol (NMR-based):
-
Prepare stock solutions of the alkyne probe and a model azide (e.g., benzyl azide) in a deuterated solvent (e.g., DMSO-d₆).
-
In an NMR tube, mix the azide solution with a large excess (at least 10-fold) of the alkyne probe.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of a characteristic proton signal from the azide and the appearance of a new signal from the triazole product.
-
Plot the natural logarithm of the normalized azide concentration versus time. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the alkyne probe.
Assessment of Probe Stability
Objective: To evaluate the stability of the alkyne probe under physiologically relevant conditions.
Method: The stability of the probe can be assessed by incubating it in cell culture medium and human serum followed by analysis using techniques like HPLC or mass spectrometry.[13]
Protocol:
-
Prepare a stock solution of the alkyne probe.
-
Add the probe to complete cell culture medium (e.g., DMEM with 10% FBS) and to human serum to a final concentration of 100 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact probe remaining.
-
Plot the percentage of intact probe versus time to determine its stability profile.
Evaluation of Cytotoxicity
Objective: To determine the effect of the bioorthogonal probe on cell viability.
Method: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay are commonly used.[14][15][16][17]
Protocol (MTT Assay):
-
Seed cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of the alkyne probe in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the probe. Include a vehicle-only control.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the probe that causes 50% inhibition of cell viability).
By following these protocols, researchers can generate the necessary data to benchmark new bioorthogonal probes like this compound and make informed decisions for their specific applications in chemical biology and drug development.
References
- 1. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Ethynyl-2,6-dimethoxypyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Ethynyl-2,6-dimethoxypyridine, ensuring compliance with general safety protocols and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood[1]. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.[1][2]
-
Hand Protection: Nitrile or butyl rubber gloves should be worn. Always check the manufacturer's glove compatibility chart.[1][2]
-
Body Protection: A fully-buttoned lab coat is required to prevent skin contact.[1][2]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal. Never mix incompatible wastes.[3][4]
-
Waste Classification: this compound should be treated as a hazardous chemical waste. Based on related pyridine compounds, it is likely to be flammable and harmful.[5][6][7]
-
Container Selection: Use a sturdy, leak-proof container made of a compatible material, such as glass or high-density polyethylene.[2][8] The original container is often a suitable choice for waste collection.[9]
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "Waste this compound".[8] Do not use abbreviations or chemical formulas.[8] The label should also include the date when waste is first added to the container.[1]
III. Step-by-Step Disposal Procedure for Unused or Waste Product
-
Transfer: Carefully transfer the waste this compound into the designated, properly labeled hazardous waste container.
-
Sealing: Securely seal the container.[8] Containers should be kept closed at all times except when adding waste.[3][4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[10] This area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[1][2] Ensure the container is stored with compatible chemicals and away from strong oxidizers and acids.[1]
-
Pickup Request: Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][8][11] Do not dispose of this chemical down the drain or in the regular trash.[2][3]
IV. Disposal of Contaminated Materials
-
Solid Waste: Labware, such as pipette tips and gloves, contaminated with this compound should be collected in a separate, clearly labeled container for solid chemical waste.[9]
-
Sharps: Needles or other sharps contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.[12]
-
Spills: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[2] The absorbent material should then be collected into a sealed container and disposed of as hazardous waste.[1][2]
V. Decontamination of Empty Containers
Empty containers of this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[10]
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: Once thoroughly rinsed and air-dried, the labels on the container must be completely removed or defaced.[3][10] The clean container can then be disposed of in the regular laboratory trash or recycling receptacles.[10]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 17 °C / 62.6 °F | [6] |
| Autoignition Temperature | 482 °C / 899.6 °F | [6] |
| Flammability Limits | Lower: 1.8 vol %, Upper: 12.4 vol % | [6] |
| Vapor Density | 2.73 (Air = 1.0) | [6] |
| Oral LD50 (Rat) | 891 mg/kg | [1] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | [1] |
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound as waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. media.laballey.com [media.laballey.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. angenechemical.com [angenechemical.com]
- 12. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
Personal protective equipment for handling 3-Ethynyl-2,6-dimethoxypyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethynyl-2,6-dimethoxypyridine was located. The following guidance is a synthesis of safety information for structurally related compounds, including pyridine derivatives, dimethoxypyridines, and ethynyl compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
I. Hazard Identification and Quantitative Data
The toxicological properties of this compound have not been fully investigated.[1] Based on its structural components, it should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Pyridine and its derivatives are known to be hazardous materials with strict handling procedures due to potential side effects such as nausea, coughing, and abdominal pain upon exposure.[3]
Comparative Physical and Chemical Data of Related Compounds:
| Property | 2,6-Dimethoxypyridine | 2-Ethynylpyridine | 2,6-Dimethylpyridine | Pyridine |
| CAS Number | 6231-18-1 | 1945-84-2[1] | 110-86-1[4] | |
| Molecular Formula | C7H9NO2 | C7H5N[1] | C5H5N[4] | |
| Molecular Weight | 139.15 g/mol | 103.12 g/mol [1] | 79.1 g/mol [4] | |
| Form | Liquid | Liquid | Colorless to yellow liquid[4] | |
| Boiling Point | 178-180 °C | 142 °C | 240 °F[4] | |
| Density | 1.053 g/mL at 25 °C | 1.038 g/cm3 at 25 °C | 0.98[4] | |
| Refractive Index | n20/D 1.503 |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[5] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[6][7] | Protects eyes from splashes and aerosols.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] | Prevents skin contact. Latex gloves are not recommended.[3][9] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes.[8][10] | Protects skin and clothing from spills.[9] |
| Respiratory Protection | Use in a certified fume hood.[3] If ventilation is insufficient, a NIOSH/MSHA approved respirator is necessary.[6][7] | Minimizes inhalation of potentially harmful vapors.[5] |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risks.
A. Pre-Handling Preparations:
-
Information Review: Thoroughly read and understand this safety guide.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.[3]
-
PPE Inspection: Check all PPE for integrity.
-
Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[11]
-
Material Preparation: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
B. Handling Procedure:
-
Personal Donning: Put on all required PPE before entering the designated handling area.[12]
-
Chemical Transfer: Conduct all transfers of this compound inside a fume hood to control vapor exposure.[13] Use a pipette with a cerological pipet for liquid transfers, never pipette by mouth.[13]
-
Spill Containment: Keep absorbent materials (e.g., dry sand, earth) readily available for immediate spill cleanup.[11]
-
Heating and Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][11] Use spark-proof tools and explosion-proof equipment.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[3]
C. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.[12] Dispose of contaminated gloves properly.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][12]
IV. Disposal Plan
Improper disposal of hazardous chemicals can harm the environment and public health.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10]
-
Waste Container: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[9][13]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage: Store the waste container in a cool, well-ventilated area away from heat and ignition sources, pending pickup by certified hazardous waste personnel.[11]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[10]
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.[10] If irritation persists, seek medical attention.[7] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide respiratory support and seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[11] |
| Spill | Evacuate non-essential personnel.[11] Wearing appropriate PPE, absorb the spill with inert material and place it in a sealed container for disposal.[1][11] Ventilate the area.[11] |
VI. Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. esschemco.com [esschemco.com]
- 7. fishersci.com [fishersci.com]
- 8. csub.edu [csub.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. ethz.ch [ethz.ch]
- 13. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
